Technical Documentation Center

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
  • CAS: 1093416-52-4

Core Science & Biosynthesis

Foundational

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS number

Technical Whitepaper: Synthesis, Characterization, and Medicinal Applications of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Executive Summary & The CAS Registry Conundrum In the landscape of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Characterization, and Medicinal Applications of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Executive Summary & The CAS Registry Conundrum

In the landscape of modern medicinal chemistry and agrochemical development, the 3,5-dimethylpyrazole scaffold is recognized as a privileged structure. It serves as a highly effective bioisostere for phenyl and heteroaromatic rings while offering unique hydrogen-bond donor and acceptor capabilities.

A critical, functionalized building block within this family is methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . While the parent compound (3,5-dimethylpyrazole) is universally tracked via its CAS number (67-51-6), the specific propanoate ester derivative discussed here frequently lacks a globally indexed, publicly available Chemical Abstracts Service (CAS) Registry Number in standard commercial catalogs. Instead, in early-stage drug discovery and proprietary chemical libraries, it is definitively tracked via its PubChem CID: 23005837 [4]. This whitepaper provides a comprehensive guide to the physicochemical profiling, de novo synthesis, and downstream therapeutic applications of this highly versatile intermediate.

Physicochemical Profiling & Structural Identification

Accurate structural tracking is paramount when working with unassigned or proprietary CAS compounds. The propanoate moiety at the C4 position of the pyrazole ring provides a critical synthetic handle (an ester) that can be readily hydrolyzed to a carboxylic acid or directly converted into an amide, enabling rapid library generation during Structure-Activity Relationship (SAR) studies.

Table 1: Quantitative Physicochemical Data

Property Value / Identifier
IUPAC Name Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Molecular Formula C9H14N2O2
Monoisotopic Mass 182.1055 Da
PubChem CID 23005837
XlogP (Predicted) 1.4
SMILES CC1=C(C(=NN1)C)C(C)C(=O)OC

| InChIKey | GSFYZPOXGNXPND-UHFFFAOYSA-N |

Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, I frequently utilize 3,5-dimethylpyrazole derivatives to target complex enzymatic pockets. The causality behind selecting this specific scaffold lies in its dual-action geometry:

  • The Pyrazole Core: The adjacent nitrogen atoms (N1 and N2) act as a tautomeric system. This allows the molecule to adapt its hydrogen-bonding network dynamically within a protein's binding site, a feature heavily exploited in the design of Phosphodiesterase 4 (PDE4) and Cyclooxygenase-2 (COX-2) inhibitors [1, 2].

  • The C4-Propanoate Linker: The branched methyl group on the propanoate chain introduces a stereocenter. This steric bulk restricts the rotational degrees of freedom of downstream functional groups (e.g., when converted to an amide), locking the molecule into a bioactive conformation that enhances target affinity and selectivity.

G A Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Scaffold) B Lead Optimization (Amide Coupling/Hydrolysis) A->B Synthetic functionalization C Bioactive Pyrazole Derivative B->C Yields active API D Phosphodiesterase 4 (PDE4) Catalytic Domain C->D Competitive binding (H-bond & π-π stacking) E cAMP Accumulation D->E Inhibition prevents cAMP degradation F Anti-inflammatory Response E->F Downstream signaling

Figure 1: Pathway from pyrazole scaffold to PDE4 inhibition and anti-inflammatory response.

De Novo Synthesis Protocol: The Knorr Pyrazole Cyclization

Because this specific ester is rarely available in bulk, researchers must synthesize it de novo. The most robust method is a modified Knorr Pyrazole Synthesis [3], utilizing a functionalized 1,3-diketone and hydrazine.

Phase 1: Preparation of the 1,3-Diketone Precursor

Objective: Synthesize methyl 2-(2,4-dioxopentan-3-yl)propanoate.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve acetylacetone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it selectively deprotonates the highly acidic C3-methylene of acetylacetone without risking the transesterification or hydrolysis of the incoming alkylating agent.

  • Alkylation: Dropwise, add methyl 2-bromopropanoate (1.1 eq). Stir at 60°C for 8 hours.

  • Workup: Quench with water, extract with ethyl acetate (EtOAc), wash with brine to remove DMF, dry over MgSO₄, and concentrate in vacuo.

Phase 2: Knorr Cyclization to the Pyrazole

Objective: Cyclize the diketone into methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

  • Solvent Selection: Dissolve the crude 1,3-diketone in absolute ethanol. Causality: Ethanol is a polar protic solvent that perfectly solubilizes both the organic diketone and the aqueous hydrazine hydrate, ensuring a homogeneous reaction mixture.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The Knorr synthesis relies on nucleophilic attack. Mildly acidic conditions protonate the carbonyl oxygens, increasing their electrophilicity and accelerating hydrazone formation. However, the pH must not drop too low, or the hydrazine will become fully protonated (ammonium salt) and lose its nucleophilicity [3].

  • Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate (1.2 eq) dropwise. Causality: The initial condensation is highly exothermic; dropwise addition at 0°C prevents the thermal degradation of the hydrazine and suppresses the formation of uncyclized hydrazone side-products.

  • Reflux: Once addition is complete, warm to room temperature, then reflux at 80°C for 3 hours to drive the dehydration and aromatization of the pyrazole ring.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the protocol must be self-validating. Do not proceed to downstream amide couplings without confirming the following parameters:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in positive electrospray ionization (ESI+) mode. You must observe the

    
     peak at m/z 183.11  and the 
    
    
    
    adduct at m/z 205.09 [4].
  • ¹H-NMR (400 MHz, CDCl₃):

    • Look for a broad singlet around

      
       10.0-11.0 ppm (1H, pyrazole N-H, highly concentration-dependent due to tautomerism).
      
    • A sharp singlet at

      
       3.65 ppm (3H, ester -OCH₃).
      
    • Two distinct singlets around

      
       2.20 ppm (6H, pyrazole C3 and C5 -CH₃ groups).
      
    • A quartet at

      
       3.50 ppm (1H, -CH-) and a doublet at 
      
      
      
      1.45 ppm (3H, -CH₃) confirming the intact propanoate chain.

References

  • Title: Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing (Royal Society of Chemistry) URL: [Link]

  • Title: PubChemLite - Methyl 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoate (C9H14N2O2) Source: Université du Luxembourg (CCSbase / PubChemLite) URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Executive Summary In the landscape of modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are paramount. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Molecular F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are paramount. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Molecular Formula: C9H14N2O2) stands out as a highly versatile, stereocenter-containing intermediate. Featuring a rigid, aromatic 3,5-dimethylpyrazole core coupled with a flexible, functionalizable alpha-methyl ester side chain, this compound serves as a critical node in the synthesis of bioactive small molecules and coordination polymers.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the mechanistic causality behind its synthesis, its structural dynamics, and self-validating experimental protocols for its deployment in high-throughput chemical workflows.

Structural and Physicochemical Profiling

The molecular architecture of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate dictates its utility. The 3,5-dimethyl groups provide critical steric shielding to the pyrazole core, which frequently improves pharmacokinetic profiles by mitigating off-target cytochrome P450 (CYP) oxidation at the C3/C5 positions. Furthermore, the attachment of the propanoate group at the C2-position of the aliphatic chain (the alpha-carbon) introduces a chiral center, yielding a racemic mixture unless synthesized asymmetrically.

Advanced mass spectrometry profiling, including Ion Mobility-Mass Spectrometry (IM-MS), provides predictive Collision Cross Section (CCS) values that are vital for identifying this compound in complex biological matrices [1].

Quantitative Data: Molecular & Analytical Properties

Table 1: Core Physicochemical Properties

PropertyValueMechanistic Significance
Molecular Weight 182.22 g/mol Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD).
SMILES CC1=C(C(=NN1)C)C(C)C(=O)OCHighlights the alpha-chiral center (C(C)) adjacent to the ester.
XlogP (Predicted) 1.4Optimal lipophilicity for passive cellular membrane permeability.
Hydrogen Bond Donors 1 (Pyrazole N-H)Essential for hinge-binding in kinase targets.
Hydrogen Bond Acceptors 3 (N, C=O, -O-)Facilitates diverse binding modes in target active sites.

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiles [1]

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]+ 183.11281140.2
[M+Na]+ 205.09475148.8
[M-H]- 181.09825140.4
[M+CH3COO]- 241.11938180.7

Synthetic Methodologies & Reaction Mechanisms

The most robust route to synthesize this compound is via a modified Knorr Pyrazole Synthesis . The reaction relies on the cyclocondensation of a substituted 1,3-diketone with hydrazine.

Mechanistic Causality: The precursor, methyl 2-(2,4-dioxopentan-3-yl)propanoate, contains two electrophilic carbonyl carbons. When reacted with hydrazine hydrate (NH2NH2·H2O) in a protic solvent like ethanol, the highly nucleophilic nitrogen of hydrazine attacks the first carbonyl, forming a hydrazone intermediate. The protic solvent facilitates proton transfer, driving the intramolecular nucleophilic attack of the secondary nitrogen onto the remaining carbonyl. Subsequent dual dehydration (loss of 2 H2O) provides the thermodynamic driving force to aromatize the ring, yielding the stable 1H-pyrazole system.

Synthesis A Methyl 2-(2,4-dioxopentan- 3-yl)propanoate C Cyclocondensation (Ethanol, Reflux, 2h) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Methyl 2-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate C->D -2 H2O (Aromatization) E Purification (Recrystallization/Column) D->E

Figure 1: Mechanistic workflow of the Knorr pyrazole synthesis yielding the target ester.

Applications in Drug Discovery & Materials Science

Drug Discovery (Cathepsin Inhibitors & HTS)

Pyrazole-esters are highly requested screening compounds in high-throughput screening (HTS) libraries [4]. Specifically, functionalized pyrazoles are critical in the development of Cathepsin B inhibitors . Cathepsin B, a lysosomal cysteine protease, is implicated in tumor metastasis and rheumatoid arthritis. The pyrazole core acts as a rigid scaffold that positions the functional side chains to form covalent or strong non-covalent bonds with the catalytic thiol group (Cys30) in the enzyme's active site [2]. The ester group serves as a synthetic handle, allowing for saponification and subsequent amide coupling to explore structure-activity relationships (SAR) [2].

Crystal Engineering & Coordination Polymers

In materials science, the pyrazole-carboxylate mixed ligand system is exploited to create Metal-Organic Frameworks (MOFs) and coordination polymers. The pyrazole nitrogen atoms coordinate strongly with transition metals (e.g., Co2+, Cu2+), while the hydrolyzed propanoate group provides a secondary, flexible coordination site. This heteroditopic nature allows for the assembly of chiral two-dimensional sheets and low-dimensional magnetic assemblies [3].

Applications Core Methyl 2-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate Hydrolysis Saponification (LiOH, THF/H2O) Core->Hydrolysis Ester Cleavage Agro Agrochemicals (Fungicide Development) Core->Agro N-Alkylation (Electrophile) Acid 2-(3,5-dimethyl-1H-pyrazol- 4-yl)propanoic acid Hydrolysis->Acid Coord Coordination Polymers (MOFs/Magnetic Assemblies) Acid->Coord + Transition Metals (Co2+, Cu2+) Drug API Intermediates (Cathepsin B Inhibitors) Acid->Drug Amide Coupling (EDC/HOBt)

Figure 2: Divergent synthetic applications of the pyrazole-propanoate scaffold.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction success before proceeding to subsequent steps.

Protocol 1: Synthesis of the Pyrazole Core

Objective: Synthesize methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate from the diketone precursor.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of methyl 2-(2,4-dioxopentan-3-yl)propanoate in 50 mL of absolute ethanol.

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 11.0 mmol (1.1 equivalents) of hydrazine hydrate (NH2NH2·H2O) over 15 minutes. Causality: Slow addition controls the exothermic initial hydrazone formation, preventing side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 1:1). The disappearance of the UV-inactive diketone and the appearance of a strongly UV-active spot (due to the conjugated pyrazole system) indicates completion.

  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL) to remove unreacted hydrazine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate.

  • Analytical Confirmation: Run an FT-IR spectrum. The protocol is validated if the broad diketone C=O stretch (~1700 cm⁻¹) is replaced by a sharp ester C=O stretch (1735 cm⁻¹) and a distinct pyrazole N-H stretch (~3200 cm⁻¹).

Protocol 2: Saponification to Free Acid for Amide Coupling

Objective: Convert the methyl ester to 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid for downstream drug discovery workflows.

  • Solvent System: Dissolve 5.0 mmol of the synthesized ester in 20 mL of a THF:H2O (3:1) mixture. Causality: THF solubilizes the organic ester, while water dissolves the inorganic base, creating a homogenous biphasic interface.

  • Hydrolysis: Add 15.0 mmol (3.0 eq) of Lithium Hydroxide monohydrate (LiOH·H2O). Stir at room temperature for 4 hours. Causality: The small Li+ cation strongly coordinates the carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack.

  • Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and slowly acidify to pH 3 using 1M HCl.

  • Isolation: The free acid will precipitate. Filter the white solid under vacuum and wash with cold water. Dry overnight in a vacuum desiccator.

References

  • PubChemLite - Methyl 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoate (C9H14N2O2) Université du Luxembourg (uni.lu)
  • Multi-conformation 3D QSAR study of benzenesulfonyl-pyrazol-ester compounds and their analogs as cathepsin B inhibitors N
  • Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers ACS Crystal Growth & Design (acs.org)
  • Top-Requested Screening Compounds for Small Molecule Drug Discovery Vitas-M Labor
Foundational

Structure Elucidation of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate: A Comprehensive Analytical Framework

Executive Summary The unambiguous structural elucidation of highly functionalized heterocyclic intermediates is a cornerstone of modern drug discovery. This whitepaper provides an in-depth, self-validating analytical fra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of highly functionalized heterocyclic intermediates is a cornerstone of modern drug discovery. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (C₉H₁₄N₂O₂). By integrating High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FTIR) spectroscopy, and multidimensional Nuclear Magnetic Resonance (NMR) techniques, we establish a robust methodology for mapping atomic connectivity. This guide emphasizes the causality behind experimental design, particularly in overcoming the analytical challenges posed by pyrazole annular tautomerism.

Introduction & Pharmacological Relevance

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed for their diverse pharmacological profiles, including antiproliferative, anti-inflammatory, and antidiabetic activities . The target compound, methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, represents a versatile building block where a 3,5-dimethylpyrazole core is functionalized at the C4 position with an aliphatic ester side chain.

Structurally, the 1H-pyrazole ring introduces dynamic complexities. In solution, rapid prototropic exchange (annular tautomerism) between the N1 and N2 atoms effectively averages the chemical environments of the C3 and C5 positions . Consequently, standard 1D NMR alone is insufficient for absolute structural confirmation, necessitating a multi-modal workflow anchored by 2D NMR heteronuclear correlations.

AnalyticalWorkflow cluster_0 Primary Screening cluster_1 Nuclear Magnetic Resonance (NMR) A Sample: C9H14N2O2 Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate B HR-ESI-MS Exact Mass: 183.1130[M+H]+ A->B C ATR-FTIR Functional Groups: N-H, C=O A->C D 1D NMR (1H, 13C) Chemical Shifts & Integrals A->D G Complete Structure Elucidation B->G C->G E 2D NMR (COSY, HSQC) Direct Connectivities D->E F 2D NMR (HMBC) Long-Range Framework Assembly E->F F->G

Fig 1. Multi-modal analytical workflow for the structure elucidation of pyrazole derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every analytical step must be treated as a self-validating system. The protocols below outline not only the procedural steps but the mechanistic rationale behind the specific parameters chosen.

Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Causality: HRMS provides the exact mass required to confirm the elemental composition, ruling out isobaric impurities that could confound NMR interpretation.

  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

  • Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is strictly < 5 ppm.

  • Acquisition: Inject 1 µL of the sample at a flow rate of 0.2 mL/min using an isocratic mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid to promote ionization). Acquire data in positive ion mode (ESI+) over m/z 50–1000.

  • Validation Checkpoint: Confirm the presence of the isotopic [M+H+1]⁺ peak at approximately 10.6% relative intensity to the monoisotopic peak. This validates the 9-carbon count (9 × 1.1% = 9.9%, plus minor contributions from ¹⁵N and ¹⁸O).

Protocol 2: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality: FTIR orthogonally confirms the presence of highly polar functional groups (N-H, C=O) independently of the NMR spin systems, providing a structural anchor.

  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.

  • Sampling: Place ~2 mg of the neat solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

  • Validation Checkpoint: The baseline must remain flat, and the maximum absorbance should not exceed 1.0 a.u. to prevent detector saturation and artifactual peak broadening.

Protocol 3: Multinuclear 1D and 2D NMR Spectroscopy

Causality: NMR provides the definitive atom-to-atom connectivity map. DMSO-d₆ is specifically chosen over CDCl₃ to slow the exchange rate of the pyrazole N-H proton, allowing its direct observation .

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR (64 scans, relaxation delay 2s) and ¹³C{¹H} NMR (1024 scans, relaxation delay 2s) at 298 K on a 500 MHz spectrometer.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for

    
     = 8 Hz (approx. 62.5 ms) to capture critical 2- and 3-bond correlations across the pyrazole quaternary carbons .
    
  • Validation Checkpoint: The TMS signal must be a sharp, symmetrical singlet at exactly 0.00 ppm, and the DMSO residual multiplet must be centered at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Quantitative Data Presentation

Table 1: High-Resolution Mass Spectrometry and FTIR Data Summary
Analytical TechniqueParameter / ModeObserved ValueTheoretical ValueAssignment / Inference
HR-ESI-MS Positive Ion ([M+H]⁺)m/z 183.1130m/z 183.1133Formula: C₉H₁₄N₂O₂ (Δ = -1.6 ppm)
ATR-FTIR Wavenumber (cm⁻¹)3250N/AN-H stretching (Pyrazole)
ATR-FTIR Wavenumber (cm⁻¹)1735N/AC=O stretching (Ester)
ATR-FTIR Wavenumber (cm⁻¹)1565N/AC=N / C=C stretching (Aromatic ring)
Table 2: Multinuclear NMR Assignments (500 MHz for ¹H, 125 MHz for ¹³C, DMSO-d₆)
Position¹H Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Shift (δ, ppm)Key HMBC Correlations (H → C)
1-NH 12.20br s1H--
3,5-CH₃ 2.10s6H11.2C3/C5 (141.2), C4 (114.8)
C3/C5 ---141.2-
C4 ---114.8-
C=O ---174.5-
α-CH 3.65q (7.2)1H36.2C=O (174.5), C4 (114.8), C3/C5 (141.2)
β-CH₃ 1.35d (7.2)3H16.5C=O (174.5), C4 (114.8)
OCH₃ 3.55s3H51.8C=O (174.5)

Mechanistic Structure Elucidation

Validating the Molecular Formula and Functional Groups

The HRMS data yields an [M+H]⁺ ion at m/z 183.1130, confirming the empirical formula C₉H₁₄N₂O₂. Calculating the Degrees of Unsaturation (DoU = 9 - 14/2 + 2/2 + 1 = 4) perfectly aligns with the proposed structure: the pyrazole ring accounts for three degrees (one ring, two double bonds), and the ester carbonyl accounts for the fourth. FTIR corroborates this by identifying the N-H stretch (3250 cm⁻¹) and the ester carbonyl (1735 cm⁻¹).

Characterizing the Pyrazole Core and Tautomeric Dynamics

A defining feature of the ¹H NMR spectrum is the 6H singlet at 2.10 ppm. Despite the asymmetry introduced by the C4 substituent, the 3-methyl and 5-methyl groups appear magnetically equivalent. This is driven by rapid intermolecular proton exchange between N1 and N2 in solution at 298 K . Consequently, the ¹³C NMR spectrum exhibits a single resonance for both C3 and C5 at 141.2 ppm, while the highly shielded C4 carbon appears at 114.8 ppm.

Elucidating the Propanoate Aliphatic Chain

The aliphatic region of the ¹H NMR reveals a classic A₃X spin system: a doublet at 1.35 ppm (3H) and a quartet at 3.65 ppm (1H) sharing a coupling constant of 7.2 Hz. The 2D COSY spectrum confirms their vicinal relationship. The HSQC spectrum maps these protons to carbons at 16.5 ppm and 36.2 ppm, respectively. An isolated 3H singlet at 3.55 ppm correlates to a carbon at 51.8 ppm, characteristic of a methoxy ester group.

Assembly of the Molecular Framework via HMBC

The final, definitive step is linking the isolated spin systems using Heteronuclear Multiple Bond Correlation (HMBC).

NMRCorrelations H_CH H-α (CH) H_CH3 H-β (CH3) H_CH->H_CH3 COSY C_CO C=O Ester H_CH->C_CO 2J C_C4 C4 Pyrazole H_CH->C_C4 2J C_C35 C3/C5 Pyrazole H_CH->C_C35 3J H_CH3->C_CO 3J H_OMe OCH3 H_OMe->C_CO 3J H_PyrMe 3,5-CH3 H_PyrMe->C_C4 3J H_PyrMe->C_C35 2J

Fig 2. Key 2D NMR correlations (COSY and HMBC) establishing the molecular framework.

As illustrated in Figure 2, the α-CH proton (3.65 ppm) exhibits a strong


 correlation to the pyrazole C4 (114.8 ppm) and a 

correlation to the equivalent C3/C5 carbons (141.2 ppm). Simultaneously, the 3,5-methyl protons (2.10 ppm) display a

correlation to C3/C5 and a

correlation to C4 . This reciprocal correlation network definitively anchors the propanoate moiety to the C4 position of the pyrazole ring, completing the structural elucidation.

Conclusion

By systematically applying orthogonal analytical techniques—from exact mass determination to long-range heteronuclear NMR mapping—the structure of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is unambiguously confirmed. Understanding the physical chemistry behind the data, such as pyrazole tautomerism and specific


 coupling pathways, ensures that the structural assignment is not merely empirical, but mechanistically sound and highly reliable for downstream drug development applications.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega URL:[Link]

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study The Journal of Organic Chemistry URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Pharmaceuticals URL:[Link]

  • Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy Molecules URL:[Link]

Exploratory

The Privileged Scaffold: Biological Activity and Therapeutic Potential of 3,5-Dimethylpyrazole Derivatives

Executive Summary In the landscape of rational drug design, nitrogen-containing heterocycles serve as the backbone of modern pharmacophores. Among these, 3,5-dimethylpyrazole (3,5-DMP) and its derivatives have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, nitrogen-containing heterocycles serve as the backbone of modern pharmacophores. Among these, 3,5-dimethylpyrazole (3,5-DMP) and its derivatives have emerged as highly privileged scaffolds. Their unique electronic distribution, hydrogen-bonding capabilities, and coordination chemistry enable them to engage a diverse array of biological targets.

As an Application Scientist, understanding the mechanistic underpinnings of these interactions is critical. This technical guide explores the structural dynamics of 3,5-DMP derivatives, synthesizes their primary biological activities (anti-inflammatory, anticancer, and antimicrobial), and provides self-validating experimental workflows for their evaluation.

Structural Dynamics: The Role of Annular Tautomerism

The biological efficacy of 3,5-DMP derivatives is fundamentally dictated by their structural plasticity. For N-unsubstituted pyrazoles, annular prototropic tautomerism involves a rapid 1,2-proton shift between the two nitrogen atoms of the pyrazole ring.

Causality in Target Binding: This dynamic equilibrium is not merely a structural curiosity; it directly governs the molecule's lipophilicity, 3D conformation, and hydrogen-bonding vectorality. The position of the tautomeric equilibrium shifts in response to the microenvironment of a target protein's binding pocket. Consequently, the rational design of 3,5-DMP derivatives requires careful consideration of how substituent effects (e.g., electron-withdrawing vs. electron-donating groups) stabilize specific tautomers to optimize pharmacological profiles .

Core Biological Activities & Mechanistic Pathways

Anti-Inflammatory Action via PDE4B Inhibition

Phosphodiesterase type 4 (PDE4) is a critical regulator of inflammatory responses, responsible for the hydrolysis of cyclic AMP (cAMP). 3,5-DMP derivatives containing a 5-phenyl-2-furan moiety have demonstrated potent, selective inhibition of PDE4B.

Mechanistic Insight: By inhibiting PDE4B, these derivatives prevent the degradation of cAMP. Elevated intracellular cAMP levels subsequently block the release of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharides (LPS). Structure-Activity Relationship (SAR) studies reveal that introducing a methoxy group at the para-position of the phenyl ring significantly enhances binding affinity within the PDE4B catalytic pocket, yielding IC₅₀ values as low as 1.7 μM—outperforming the reference standard, Rolipram .

Pathway LPS LPS Trigger TLR4 TLR4 Receptor LPS->TLR4 TNFa TNF-α Release TLR4->TNFa Inflammatory Cascade PDE4B PDE4B Enzyme AMP Degraded AMP PDE4B->AMP Hydrolyzes DMP 3,5-DMP Inhibitor DMP->PDE4B IC50: 1.7 μM cAMP cAMP Pool cAMP->PDE4B cAMP->TNFa Suppresses

Mechanism of Action: 3,5-DMP derivatives inhibit PDE4B, preserving cAMP to block TNF-α release.

Anticancer Activity via Scorpionate Complexes

In coordination chemistry, 3,5-DMP is frequently utilized to synthesize "scorpionate" ligands (e.g., hydrotris(pyrazol-1-yl)borates). When complexed with transition metals like Silver(I), Ruthenium, or Copper, these 3,5-DMP scorpionates exhibit profound anticancer properties.

Mechanistic Insight: Cancer cells possess accelerated metabolisms and higher basal levels of Reactive Oxygen Species (ROS). Scorpionate complexes leverage this by acting as redox catalysts via Fenton-like chemistry. The 3,5-DMP ligands facilitate cellular uptake and direct the complex to the mitochondria, where localized ROS generation causes severe mitochondrial swelling, disruption of the membrane potential, and subsequent apoptosis. Silver(I) scorpionates bearing 3,5-DMP have shown superior cytotoxicity against drug-resistant cell lines (e.g., U1285) compared to traditional platinum-based agents .

Antimicrobial Activity

The hybridization of 3,5-DMP with other pharmacophores, such as p-aminobenzoic acid (p-ABA) and benzimidazoles, yields potent broad-spectrum antimicrobial agents.

Mechanistic Insight: These hybrid molecules disrupt bacterial cell wall synthesis and membrane integrity. Specific derivatives have demonstrated remarkable bactericidal activity against Gram-positive pathogens like Listeria monocytogenes, achieving Minimum Inhibitory Concentrations (MIC) of 15.62 µg/mL—rendering them approximately four times more potent than clinical standards like Ampicillin .

Quantitative Data Summary

The following table synthesizes the benchmarking data of key 3,5-DMP derivatives against industry-standard therapeutics:

Compound ClassPrimary Target / MechanismKey Activity MetricReference StandardSource
5-phenyl-2-furan 3,5-DMP PDE4B InhibitionIC₅₀ = 1.7 μMRolipram (IC₅₀ = 1.9 μM)
Silver(I) Scorpionate 3,5-DMP Mitochondrial Disruption (ROS)IC₅₀ = 22.0 μM (U1285)Cisplatin (IC₅₀ = 65.0 μM)
p-ABA 3,5-DMP Hybrid Bacterial Cell Wall SynthesisMIC = 15.62 µg/mLAmpicillin (MIC = 65.0 µg/mL)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies detail the critical steps and the causality behind each experimental choice.

Workflow Design Rational Design (SAR & Docking) Synthesis Chemical Synthesis (Knorr Pyrazole) Design->Synthesis InVitro In Vitro Assays (TR-FRET / MTS) Synthesis->InVitro InVivo In Vivo Validation (Disease Models) InVitro->InVivo

Self-validating experimental workflow for the development of 3,5-DMP based therapeutics.

Protocol A: TR-FRET PDE4B Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized 3,5-DMP derivatives against PDE4B.

  • Reagent Preparation: Prepare recombinant PDE4B enzyme and fluorescently labeled cAMP substrate in an assay buffer containing 10 mM MgCl₂.

    • Causality: Mg²⁺ is an obligate cofactor for the PDE4 catalytic site. Its omission will artificially halt enzyme activity, resulting in false-positive inhibition readouts.

  • Compound Incubation: Serially dilute the 3,5-DMP derivative in DMSO (final assay concentration <1% DMSO) and incubate with the enzyme for 30 minutes at room temperature prior to substrate addition.

    • Causality: Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium, ensuring the calculated IC₅₀ accurately reflects binding affinity rather than reaction kinetics.

  • Signal Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader.

    • Causality: TR-FRET introduces a microsecond time delay before signal capture. This allows the short-lived background autofluorescence from the small-molecule library to decay, drastically improving the signal-to-noise ratio and preventing spectral interference.

Protocol B: MTS Cytotoxicity Assay for Scorpionate Complexes

Objective: Evaluate the antiproliferative activity of 3,5-DMP metal complexes.

  • Cell Seeding: Plate target cancer cell lines (e.g., U1285) at 5x10³ cells/well in 96-well microtiter plates. Incubate at 37°C with 5% CO₂ for 24 hours.

    • Causality: A 24-hour resting period ensures complete cellular adherence and recovery from trypsin-induced stress, preventing baseline viability skewing.

  • Treatment: Expose cells to varying concentrations of the 3,5-DMP scorpionate complex (0.1–100 μM) for 48 hours.

    • Causality: A 48-hour exposure window is mandatory to accurately capture apoptotic events triggered by mitochondrial ROS accumulation, which is a delayed, secondary cellular response.

  • Viability Readout: Add MTS reagent directly to the culture media and incubate for 2 hours. Measure absorbance at 490 nm.

    • Causality: MTS is chosen specifically over traditional MTT. MTS is reduced by metabolically active cells directly into an aqueous-soluble formazan product. This eliminates the need for a harsh DMSO solubilization step, thereby minimizing pipetting errors and maintaining tight coefficients of variation (CV < 5%) across technical replicates.

References

  • Hu, D.-K., Zhao, D.-S., et al. "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Petrosian, A., Pinheiro, P. F., et al. "The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?" Molecules.[Link]

  • Sapijanskaitė-Banevič, B., Palskys, V., et al. "Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid." Molecules.[Link]

Foundational

Unlocking the Pyrazole Scaffold: A Comprehensive Technical Guide to Emerging Therapeutic Targets and Validation Protocols

Executive Summary The pyrazole ring—a five-membered heterocyclic core containing three carbon atoms and two adjacent nitrogen atoms—represents one of the most privileged scaffolds in modern medicinal chemistry[1]. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic core containing three carbon atoms and two adjacent nitrogen atoms—represents one of the most privileged scaffolds in modern medicinal chemistry[1]. Its unique structural properties, acting simultaneously as a hydrogen bond donor (N1) and acceptor (N2), allow it to interact with diverse biological targets through complex non-covalent interactions[2]. This guide explores the primary therapeutic targets of pyrazole derivatives, focusing on their mechanisms of action in inflammation and oncology, and provides self-validating protocols for rigorous target validation.

Cyclooxygenase-2 (COX-2) as an Anti-Inflammatory Target

Mechanism of Action

Selective COX-2 inhibition is a cornerstone of modern anti-inflammatory therapy, pioneered by diaryl-substituted pyrazoles like celecoxib[3]. The selectivity is structurally driven by the N1-aryl substituent (typically possessing a


 or 

pharmacophore)[3]. This moiety inserts into a hydrophilic side pocket present in the COX-2 active site (due to the Val523 residue) but sterically hindered in COX-1 (which possesses a bulkier Ile523 residue). This specific binding prevents the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2) without disrupting the gastrointestinal protective functions mediated by COX-1[3][4].
Quantitative Target Data

Table 1: Comparative IC50 and Selectivity Index (SI) of Pyrazole-based COX Inhibitors. (Data derived from recent thymol-pyrazole hybrids and hybrid analogues compared to standard celecoxib)[4][5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Reference) 14.70.045~327
Compound 8b (Thymol-pyrazole) 13.50.043316
Compound 8g (Thymol-pyrazole) 12.00.045268
Compound 5u (Hybrid analogue) >1001.7974.9
Protocol: In Vitro COX-2 Inhibition Assay

To ensure reproducibility and isolate the causality of inhibition, this protocol utilizes a self-validating system incorporating both vehicle controls (to establish baseline enzyme kinetics) and reference drug controls (to validate assay sensitivity)[3].

  • Enzyme & Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing hematin and glutathione cofactors. Reconstitute human recombinant COX-2 and COX-1 enzymes in separate aliquots[3].

  • Compound Dilution: Dissolve synthesized pyrazole derivatives in DMSO. Prepare a 10-point serial dilution to capture a full dose-response curve, ensuring final DMSO concentration remains below 1% to prevent enzyme denaturation[3].

  • Equilibration (Pre-Incubation): In a 96-well plate, combine the buffer, COX enzyme, and test compound. Incubate for 15 minutes at room temperature. Causality: This step is critical to allow the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced[3].

  • Reaction Initiation: Add the substrate, arachidonic acid, to all wells. Incubate precisely for 10 minutes at 37°C[3].

  • Quenching: Terminate the enzymatic conversion by adding 1 M HCl. Causality: Rapid acidification denatures the enzyme, freezing the kinetic state to ensure accurate downstream quantification[3].

  • Detection & Analysis: Quantify Prostaglandin E2 (PGE2) production using a commercial PGE2 Enzyme Immunoassay (EIA) kit. Calculate the IC50 using non-linear regression analysis (log[inhibitor] vs. normalized response)[3].

COX2_Assay Prep Enzyme & Compound Prep Incubate Pre-incubation (15 min) Prep->Incubate Substrate Add Arachidonic Acid Incubate->Substrate Reaction Incubate (10 min, 37°C) Substrate->Reaction Quench Quench (1M HCl) Reaction->Quench Detect PGE2 EIA Detection Quench->Detect

Workflow for the in vitro COX-2 inhibition assay.

Kinase Targets in Oncology (EGFR, VEGFR, CDK2)

Mechanism of Action

In oncology, pyrazole derivatives frequently act as highly potent ATP-competitive kinase inhibitors[6][7]. The pyrazole core acts as an adenine bioisostere; its nitrogen atoms form critical hydrogen bonds with the amino acid backbone in the hinge region of the kinase domain[2].

  • EGFR/VEGFR-2: Fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) have demonstrated dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking these receptor tyrosine kinases, pyrazoles suppress both tumor cellular proliferation and tumor-induced angiogenesis[8].

  • CDK2: Cyclin-dependent kinase 2 is essential for the G1/S phase transition in the cell cycle. Pyrazole derivatives with hydrophobic substituents fit deeply into the CDK2 active site, inducing cell cycle arrest, upregulating pro-apoptotic proteins (like Bax), and downregulating anti-apoptotic proteins (like Bcl-2)[9][10].

Quantitative Target Data

Table 2: Kinase Inhibitory Activity (IC50) of Novel Pyrazole Derivatives.[8][9][10]

Target KinasePyrazole DerivativeIC50 (µM)Reference DrugRef Drug IC50 (µM)
EGFR Compound 3 (Pyrazolo-pyrimidine)0.06Erlotinib10.6
VEGFR-2 Compound 9 (Dihydropyrano-pyrazole)0.22Sorafenib1.06
CDK2 Compound 9 (Pyrazole-based analog)0.96Roscovitine0.99
CDK2 Compound 11 (Pyridine-pyrazole)0.45Roscovitine0.99
Protocol: Universal Radiometric Kinase Assay (e.g., CDK2/Cyclin A2)

To validate kinase inhibition, a radiometric assay is employed. The causality of this protocol relies on directly tracking the enzymatic transfer of a radiolabeled phosphate group to a substrate, providing an absolute measure of catalytic activity[10].

  • Preparation: Prepare kinase base buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Combine recombinant CDK2/Cyclin A2 complex with a specific peptide substrate (e.g., Histone H1)[10].

  • Inhibitor Addition: Add the pyrazole compound and incubate for 20 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding a mixture of cold ATP and [γ-33P]ATP (tracer). Causality: Because pyrazoles are competitive inhibitors, the ATP concentration must be calibrated near the

    
     value for the specific kinase to ensure assay sensitivity.
    
  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate by spotting the reaction mixture onto P81 phosphocellulose filter paper, which binds the positively charged peptide substrate.

  • Washing & Reading: Wash filters extensively with 0.75% phosphoric acid to remove unreacted [γ-33P]ATP. Read the incorporated radioactivity using a scintillation counter.

Kinase_Inhibition Pyrazole Pyrazole Derivative ATP ATP Binding Pocket Pyrazole->ATP Competitive Binding Receptor EGFR / VEGFR-2 / CDK2 ATP->Receptor Blocks Activation PI3K PI3K / AKT Pathway Receptor->PI3K Inhibits MAPK MAPK / ERK Pathway Receptor->MAPK Inhibits Apoptosis Apoptosis Induction PI3K->Apoptosis Promotes Angiogenesis Angiogenesis Inhibition MAPK->Angiogenesis Promotes

Mechanism of pyrazole-mediated kinase inhibition.

Tubulin Polymerization Inhibition

Mechanism of Action

Beyond kinases, specific pyrazole derivatives act as potent anti-mitotic agents[7]. They bind directly to the colchicine-binding site located at the interface of α- and β-tubulin heterodimers[7]. This binding sterically hinders the addition of new tubulin subunits, effectively inhibiting microtubule polymerization[11]. Consequently, the mitotic spindle cannot form during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells[7][11].

Protocol: In Vitro Tubulin Polymerization Assay

This assay relies on the biophysical principle that light scattering (measured via absorbance) increases proportionally as soluble tubulin polymerizes into solid microtubules.

  • Reagent Prep: Prepare highly purified tubulin protein (>99% pure, porcine brain) in PIPES buffer (pH 6.9) containing 1 mM GTP.

  • Baseline Measurement: Pre-warm a 96-well half-area plate to 37°C in a microplate reader to establish a thermal baseline.

  • Compound Addition: Add pyrazole derivatives (e.g., PTA-1) alongside control drugs (Paclitaxel as a polymerization enhancer; Colchicine as a known polymerization inhibitor)[11].

  • Kinetic Reading: Add the tubulin/GTP mixture to the wells and immediately begin reading absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Interpretation: A flattened absorbance curve compared to the vehicle control indicates the inhibition of polymerization, validating the colchicine-site binding mechanism[11].

Conclusion

The pyrazole scaffold provides a highly tunable, privileged platform for drug discovery. By systematically altering the substitutions around the core, medicinal chemists can shift the target profile from selective anti-inflammatory agents (COX-2) to potent, multi-targeted anticancer therapeutics (EGFR, VEGFR, CDK2, and Tubulin)[3][6][7]. The integration of rigorous, self-validating biochemical assays ensures that these mechanistic hypotheses translate reliably into viable clinical leads.

References

Sources

Exploratory

discovery and history of dimethyl-pyrazole synthesis

The Architecture of 3,5-Dimethylpyrazole: From Historical Discovery to Modern Drug Development Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I have frequently relied on the p...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of 3,5-Dimethylpyrazole: From Historical Discovery to Modern Drug Development

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I have frequently relied on the pyrazole scaffold as a foundational building block in both agrochemical and pharmaceutical drug design. Among its derivatives, 3,5-dimethylpyrazole (3,5-DMP) stands out due to its symmetrical stability, versatile coordination chemistry, and potent biological activity. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic synthesis, protocol optimization, and modern therapeutic applications of 3,5-DMP.

Historical Context and Discovery

The history of pyrazole chemistry is a classic example of serendipitous discovery driving rational drug design. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to discover new antipyretic agents[1]. Instead, he accidentally synthesized a pyrazole derivative, which he named "antipyrine" (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one)[1]. This compound exhibited significant analgesic, antipyretic, and antirheumatic activities, effectively launching the field of pyrazole chemistry[1].

Following Knorr's foundational work, the specific synthesis of 3,5-dimethylpyrazole was pioneered by early chemists such as Rothenberg (1894), Rosengarten (1894), and later optimized by Morgan and Zimmerman in the early 20th century[2]. They established that 3,5-DMP could be reliably synthesized via the condensation of acetylacetone (2,4-pentanedione) with a hydrazine source[2]. Today, this scaffold is ubiquitous, serving as a core motif in blockbuster drugs like Celebrex and Sildenafil, as well as in advanced agricultural fungicides[1].

Mechanistic Principles of Synthesis

The synthesis of 3,5-DMP is a classic variation of the Knorr pyrazole synthesis (closely related to the Paal-Knorr reaction)[3]. The reaction is driven by the bifunctional nature of both reagents: a 1,3-diketone (acetylacetone) and a dinucleophile (hydrazine).

Causality in the Mechanism:

  • Nucleophilic Attack: The highly nucleophilic nitrogen of hydrazine attacks one of the electrophilic carbonyl carbons of acetylacetone, forming an initial adduct[3].

  • Cyclization: An intramolecular condensation occurs as the second hydrazine nitrogen attacks the remaining carbonyl carbon, forming a cyclized hemiaminal intermediate[3].

  • Aromatization: The intermediate undergoes rapid, thermodynamically driven double dehydration (loss of two water molecules) to yield the stable, aromatic 1,2-diazole (pyrazole) ring[3].

Mechanism A Acetylacetone (2,4-pentanedione) C Nucleophilic Attack (Initial Adduct) A->C + B Hydrazine Source (Hydrate or Sulfate) B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Condensation E Dehydration (- 2 H2O) D->E F 3,5-Dimethylpyrazole (Aromatic Ring) E->F Aromatization

Caption: Mechanistic workflow of 3,5-dimethylpyrazole synthesis via Knorr condensation.

Experimental Methodologies and Protocol Validation

In my experience scaling up heterocyclic syntheses, the choice of the hydrazine source is the most critical parameter. Hydrazine hydrate yields the product rapidly but can be violently exothermic[4]. Conversely, hydrazine sulfate, when neutralized in aqueous alkali, provides a highly controlled, scalable, and safe reaction environment[4].

Below is the self-validating, step-by-step protocol for the preferred Hydrazine Sulfate Method , adapted from validated Organic Syntheses standards[4].

Protocol: Controlled Synthesis via Hydrazine Sulfate

Reagents Required:

  • Hydrazine sulfate (0.50 mol, 65 g)[4]

  • Sodium hydroxide (10% aqueous solution, 400 mL)[4]

  • Acetylacetone (0.50 mol, 50 g)[4]

  • Diethyl ether, saturated NaCl (brine), anhydrous K₂CO₃, petroleum ether (90–100 °C)[4].

Step-by-Step Methodology:

  • Base Neutralization: In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 65 g of hydrazine sulfate in 400 mL of 10% NaOH[4]. Rationale: The NaOH liberates free hydrazine in situ, preventing the violent exotherms associated with neat hydrazine hydrate.

  • Temperature Control: Immerse the flask in an ice bath and cool the mixture strictly to 15 °C[4]. Note: A precipitate of sodium sulfate may form; this is expected and does not interfere with the reaction[4].

  • Dropwise Addition: Slowly add 50 g of acetylacetone dropwise over 30 minutes, maintaining the internal temperature at ~15 °C[4]. Rationale: Strict thermal control prevents the vaporization of unreacted hydrazine and minimizes side-product formation.

  • Maturation: Stir the mixture for exactly 1 hour at 15 °C to ensure complete cyclization[4].

  • Aqueous Workup: Dilute the flask contents with 200 mL of distilled water to dissolve all precipitated inorganic salts[4].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous phase with 125 mL of diethyl ether, followed by four subsequent 40 mL ether extractions[4].

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous K₂CO₃[4]. Distill off the ether under reduced pressure to yield slightly yellow crystalline 3,5-DMP (Yield: 77–81%, m.p. 107–108 °C)[4]. Recrystallize from petroleum ether for analytical purity[4].

Quantitative Optimization Data

When optimizing this synthesis for high-throughput discovery, researchers must balance yield against reaction time and solvent volume. Data evaluating the reaction of acetylacetone with different hydrazine sources in aqueous media reveals that while hydrazine hydrate provides higher absolute yields, it requires strict stoichiometric control of water volume to prevent dilution of the nucleophile[2].

Table 1: Optimization of 3,5-DMP Synthesis Parameters [2]

ExperimentHydrazine SourceWater Volume (mL)Reaction Time (hr)Catalyst AddedYield (%)
1Sulfate1603None82.3
2Hydrate401None93.0
3Hydrate402None95.0
4Hydrate403None94.4
5Hydrate803None84.2
6Hydrate1203None85.7
7Hydrate403NaOH94.6

Analysis: The data clearly demonstrates that excessive water (Experiments 5 & 6) reduces the collision frequency of the reactants, dropping the yield. Furthermore, adding a strong base (NaOH) to the hydrate reaction (Experiment 7) provides no statistical advantage, as hydrazine itself is sufficiently basic to drive the reaction[2].

Pharmacological Applications and Drug Development

Beyond its use as an agrochemical nitrification inhibitor and triazole-fungicide precursor, 3,5-DMP is a privileged scaffold in modern medicinal chemistry. Its ability to engage in hydrogen bonding and coordinate with metal ions makes it an ideal pharmacophore for enzyme inhibition[5].

PDE4B Inhibition in Asthma and COPD

Recent breakthroughs have utilized 3,5-DMP derivatives containing a 5-phenyl-2-furan moiety as potent Phosphodiesterase type 4 (PDE4) inhibitors[6]. PDE4B is an enzyme responsible for degrading cyclic AMP (cAMP) in immune cells; its overactivity leads to the release of Tumor Necrosis Factor-alpha (TNF-α), triggering severe inflammation in Asthma and COPD[6].

By incorporating the 3,5-DMP scaffold, researchers achieved an IC₅₀ of 1.7 μM against PDE4B[6]. Molecular docking studies reveal that the pyrazole ring forms critical π-π stacking interactions with the PDE4B protein pocket, effectively blocking the enzyme and rescuing cAMP levels to suppress inflammation[6].

PDE4Pathway LPS LPS Stimulus (Infection/Irritant) PDE4B PDE4B Enzyme (Active) LPS->PDE4B cAMP cAMP Degradation PDE4B->cAMP TNFa TNF-α Release (Inflammation) cAMP->TNFa DMP 3,5-DMP Derivative (Drug Candidate) Block PDE4B Blockade DMP->Block Block->PDE4B Inhibits cAMP_up cAMP Accumulation Block->cAMP_up Prevents degradation Relief Asthma/COPD Relief cAMP_up->Relief Suppresses TNF-α

Caption: Logical signaling pathway of 3,5-DMP derivatives acting as PDE4B inhibitors to treat COPD.

Conclusion

From Ludwig Knorr's accidental discovery in the 19th century to its modern application in targeted biological therapies, 3,5-dimethylpyrazole remains a cornerstone of synthetic chemistry. By mastering the thermodynamic and kinetic controls of its synthesis—specifically the careful management of hydrazine nucleophiles—researchers can reliably generate this scaffold to unlock new frontiers in drug discovery and materials science.

References

  • Ataman Kimya. 3,5-DIMETHYLPYRAZOLE Applications. Available at:[Link]

  • [4] Organic Syntheses. 3,5-dimethylpyrazole - Organic Syntheses Procedure. Available at: [Link]

  • [6] ResearchGate. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at:[Link]

  • [2] Scribd. Synthesis of 3 - 5-Dimethylpyrazole | Chemical Reactions. Available at: [Link]

  • [1] SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Executive Summary The pyrazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable metabolic stability[1]. Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable metabolic stability[1]. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1093416-52-4, CID: 23005837) represents a highly versatile building block and intermediate[2]. By functionalizing the C4 position of the 3,5-dimethylpyrazole core with a methyl propanoate moiety, researchers can exploit this molecule as a lipophilic prodrug model, a precursor for target-specific kinase inhibitors, or a synthon for complex coordination chemistry.

This whitepaper provides an authoritative, in-depth guide to the physical properties, rational design applications, and self-validating analytical protocols necessary for the rigorous characterization of this compound.

Structural and Physicochemical Properties

Understanding the physicochemical baseline of a compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below synthesizes the core physical and computational properties of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

PropertyValueClinical / Chemical Implication
Molecular Formula C9H14N2O2Baseline for exact mass determination.
Molecular Weight 182.22 g/mol Low molecular weight (<500 Da); highly favorable for oral bioavailability and rapid diffusion.
Monoisotopic Mass 182.1055 DaTarget exact mass for high-resolution mass spectrometry (HRMS) validation[2].
Predicted XLogP3 ~1.4Indicates excellent aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeability[2].
Topological Polar Surface Area (TPSA) 64.2 ŲWell below the 140 Ų threshold, suggesting excellent cell permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1The pyrazole N-H acts as a highly directional donor for target engagement.
Hydrogen Bond Acceptors 3Provided by the pyrazole imine nitrogen and the two oxygen atoms of the ester group.
Rotatable Bonds 4Low conformational entropy penalty upon target binding.

Pharmacophoric Utility and Rational Design

The architectural logic of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate makes it an exceptional candidate for structure-based drug design. The 3,5-dimethyl groups provide steric shielding that can dictate binding selectivity within tight enzymatic pockets, while the propanoate ester serves as a metabolic liability handle (cleavable by esterases) or a synthetic anchor for further derivatization[3].

Pharmacophore Core Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate HBD 1H-Pyrazole NH Hydrogen Bond Donor Core->HBD Target Binding (e.g., Kinase Hinge) HBA Pyrazole N & Ester C=O Hydrogen Bond Acceptors Core->HBA Secondary Target Interactions Steric 3,5-Dimethyl Groups Steric Shielding & Lipophilicity Core->Steric Binding Pocket Selectivity Linker Propanoate Ester Metabolic Liability / Prodrug Handle Core->Linker Pharmacokinetics & Clearance

Pharmacophoric mapping of the pyrazole derivative for rational drug design.

Self-Validating Analytical Protocols

To ensure scientific integrity, the characterization of this compound must rely on protocols where the physicochemical behavior of the molecule dictates the experimental parameters.

Protocol A: High-Resolution LC-MS Analysis

Objective: Confirm the monoisotopic mass and assess compound purity.

  • Step 1: Sample Preparation. Dissolve the analyte in LC-MS grade methanol to a final concentration of 0.1 mg/mL.

    • Causality: Methanol is selected over acetonitrile because it better solvates the polar pyrazole core while remaining highly compatible with the electrospray ionization (ESI) source, preventing sample precipitation in the injection loop.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.7 µm particle size). Use a mobile phase gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose: it acts as an ion-pairing agent to reduce peak tailing of the basic pyrazole nitrogen, and it provides an abundant proton source to drive the formation of the [M+H]+ adduct in positive ion mode[2].

  • Step 3: Mass Detection (ESI+). Configure the mass spectrometer for positive electrospray ionization, scanning from m/z 100 to 500.

    • Validation Checkpoint: The protocol is self-validating if the base peak chromatogram yields a dominant m/z of 183.11 ([M+H]+)[2]. If a peak at m/z 205.09 ([M+Na]+) dominates, it indicates sodium contamination in the mobile phase or glassware, necessitating a system flush[2].

Protocol B: Multinuclear NMR Spectroscopy (1H and 13C)

Objective: Elucidate the atomic connectivity and confirm the regiochemistry of the propanoate substitution at the C4 position.

  • Step 1: Solvent Selection. Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: While chloroform-d (CDCl3) is standard for esters, DMSO-d6 is deliberately chosen to inhibit the rapid intermolecular exchange of the pyrazole N-H proton. This allows the N-H signal to be observed as a distinct, broad singlet downfield (typically 11.0–12.5 ppm), confirming the integrity of the pyrazole ring[3].

  • Step 2: Acquisition Parameters. Acquire 1H NMR spectra at 400 MHz (16 scans) and 13C NMR spectra at 100 MHz (256 scans) at 298 K.

    • Causality: The high number of scans for 13C is required to resolve the quaternary carbons of the pyrazole ring (C3, C4, C5), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement[4].

  • Step 3: Spectral Interpretation.

    • Validation Checkpoint: The structure is validated if the 1H spectrum exhibits a 3H singlet at ~3.6 ppm (ester methoxy), a 1H quartet at ~3.8 ppm (alpha-CH), and a 3H doublet at ~1.4 ppm (methyl group of the propanoate chain). The absence of an olefinic proton at position 4 of the pyrazole ring confirms the substitution at C4[3].

Synthesis and Purification Workflow

The synthesis of highly substituted pyrazoles typically relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr-type synthesis)[1]. For this specific compound, the assembly requires precision in maintaining the ester integrity during cyclization.

G N1 Precursor Assembly (Substituted Acetylacetone + Hydrazine) N2 Cyclization Reaction (Knorr-type Synthesis / Reflux) N1->N2 Acid Catalyst / Controlled Temp N3 Crude Methyl 2-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate N2->N3 Solvent Evaporation N4 Purification (Flash Chromatography) N3->N4 Hexane/EtOAc Gradient N5 Physicochemical Validation (NMR, LC-MS, FT-IR) N4->N5 >98% Purity Achieved

Workflow for the synthesis and characterization of the pyrazole derivative.

Purification Logic: The crude mixture is purified via flash column chromatography using a Hexane/Ethyl Acetate gradient. Because the pyrazole N-H can streak on standard silica gel due to strong hydrogen bonding, the addition of 1% triethylamine (TEA) to the mobile phase is recommended to deactivate the acidic silanol groups on the silica surface, ensuring sharp, symmetrical elution bands.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23005837, Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate". PubChem. URL:[Link]

  • Wikipedia Contributors. "3,5-Dimethylpyrazole". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ataman Kimya. "3,5-DMP (3,5 DIMETHYLPYRAZOLE) Chemical and Physical Properties". Ataman Chemicals. URL:[Link]

  • Priyadarsini, P. et al. "Synthesis, characterization, analgesic and anti-inflammatory activity of new pyrazole derivatives". Arkivoc 2019, vi, 376-385. URL:[Link]

  • Jamal et al. "Structural characterization of pyrazole derivatives using NMR, IR, UV-Vis spectroscopy, and mass spectrometry". INTELLIGENCE Journal of Multidisciplinary Research 2025. URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate: A Methodological Whitepaper

Executive Summary & Physicochemical Profiling In the landscape of advanced pharmaceutical development, methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate serves as a highly functionalized heterocyclic building block. Dete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In the landscape of advanced pharmaceutical development, methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate serves as a highly functionalized heterocyclic building block. Determining its exact solubility profile is not merely a formulation prerequisite; it is the thermodynamic foundation that dictates reaction kinetics, crystallization efficiency, and downstream purification strategies.

As an Application Scientist, approaching the solubility of this molecule requires a deep understanding of its structural thermodynamics. The molecule presents a fascinating physicochemical dichotomy:

  • The 1H-Pyrazole Core: Provides both hydrogen-bond donor (N-H) and acceptor (N=) capabilities, imparting polar characteristics and weak basicity.

  • The 3,5-Dimethyl & Ester Substitutions: The dual methyl groups and the propanoate ester significantly increase the lipophilic bulk and steric hindrance of the molecule.

This structural combination dictates that the compound will exhibit limited solubility in neutral aqueous media due to the dominant lipophilic domains, but will show high solubility in polar aprotic solvents capable of solvating both domains1[1].

StructuralInfluence Core Methyl 2-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate N1 1H-Pyrazole Ring (H-Bond Donor/Acceptor) Core->N1 N2 3,5-Dimethyl Groups (Steric Bulk / Lipophilicity) Core->N2 N3 Methyl Propanoate (Ester Dipole) Core->N3 Sol1 Aqueous Solubility (pH Dependent) N1->Sol1 Sol2 High Organic Solubility (Polar Aprotic Solvents) N1->Sol2 N2->Sol2 N3->Sol2

Logical mapping of functional groups to predicted solubility behaviors.

Predictive Solubility Matrix

Before initiating empirical determination, a predictive matrix is established based on the functional group contributions and2[2]. This matrix guides the selection of solvent volumes and analytical dilution factors.

Table 1: Predicted Solubility Profile across Solvent Classes
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous (Neutral) Water, PBS (pH 7.4)Low (< 1 mg/mL)High lipophilicity from the 3,5-dimethyl and ester groups counteracts the polar pyrazole core.
Aqueous (Acidic) 0.1 M HClModerateProtonation of the weakly basic pyrazole nitrogen forms a more soluble, charged ionic species.
Polar Aprotic DMSO, DMFHigh (> 50 mg/mL)Excellent solvation of both the polar pyrazole H-bond donor/acceptors and the lipophilic ester/methyl moieties.
Polar Protic Methanol, EthanolModerate to HighAlcohols engage in active hydrogen bonding with the ester carbonyl and pyrazole nitrogens.
Non-Polar Hexane, HeptaneVery LowInability of the solvent to disrupt the strong intermolecular hydrogen bonding between pyrazole rings in the solid crystal lattice.

Methodological Framework: The Self-Validating Isothermal Shake-Flask Protocol

To transition from predictive models to definitive thermodynamic data, the isothermal shake-flask method is employed. This protocol is the industry gold standard for determining the 3[3].

The following protocol is designed as a self-validating system —meaning the methodology inherently checks for its own errors (such as supersaturation or solid-state transformation) during execution.

ShakeFlask A 1. Solid API Excess + Solvent B 2. Thermostatic Equilibration (24-48h at 25°C) A->B C 3. Isothermal Phase Separation (Centrifugation/Filtration) B->C D 4. Supernatant Dilution C->D F 6. Solid-State Verification (XRPD Analysis) C->F Undissolved Solid E 5. HPLC-UV Quantification D->E

Step-by-step workflow of the self-validating isothermal shake-flask method.

Step 1: Saturation Preparation
  • Action: Add a visually confirmed excess amount of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate to 5.0 mL of the target solvent in a sealed glass vial.

  • Causality & Scientific Rationale: Excess solid is mandatory to maintain the chemical potential gradient. Without a continuous solid phase present, you measure kinetic dissolution, not thermodynamic equilibrium.

Step 2: Thermostatic Equilibration
  • Action: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C (or 37.0 °C for biorelevant media). Agitate at 300 RPM for 24 to 48 hours.

  • Causality & Scientific Rationale: Solubility is an enthalpy-driven parameter highly sensitive to temperature. Minor temperature fluctuations can cause transient supersaturation. A minimum of 24 hours ensures the solid lattice and solvated state have reached a stable dynamic equilibrium.

Step 3: Isothermal Phase Separation
  • Action: Centrifuge the suspension to pellet the undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: The centrifuge, syringe, and filter must be pre-equilibrated to the exact temperature of the shaker bath (25.0 °C).

  • Causality & Scientific Rationale: Filtering a 37 °C saturated solution at a 20 °C ambient room temperature causes immediate, invisible micro-precipitation of the solute within the filter membrane, artificially and drastically lowering the measured solubility value.

Step 4: Analytical Quantification (HPLC-UV)
  • Action: Immediately dilute the filtered supernatant into the HPLC mobile phase to arrest any potential precipitation. Quantify using a validated Reversed-Phase HPLC-UV method (C18 column, Acetonitrile/Water gradient, UV detection at

    
     ~230 nm).
    
  • Self-Validation Mechanism: The chromatographic run must check for secondary peaks. Pyrazole esters can be susceptible to hydrolysis in extreme pH aqueous buffers. If degradation peaks are present, the solubility value is voided, as the solvent system has compromised the API.

Step 5: Solid-State Verification (The Critical Check)
  • Action: Recover the undissolved solid pellet from Step 3, dry it gently, and analyze it via X-ray Powder Diffraction (XRPD).

  • Self-Validation Mechanism: Solvents can induce polymorphic transformations or the formation of solvates/hydrates during the 48-hour shaking period. If the XRPD pattern of the recovered solid does not match the input material, the measured solubility corresponds to the newly formed crystal lattice, not the original methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Conclusion

Determining the solubility of complex intermediates like methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate requires moving beyond simple dissolution tests. By applying a predictive thermodynamic framework and executing a strictly controlled, self-validating isothermal shake-flask protocol, researchers can generate highly reliable, artifact-free data. This rigorous approach ensures that downstream formulation, crystallization, and synthesis workflows are built on an unshakeable physicochemical foundation.

References

  • Title: An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole Source: Benchchem URL: [3]

  • Title: Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide Source: Benchchem URL: [1]

  • Title: Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable Source: MDPI (Pharmaceuticals) URL: [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Executive Summary The 3,5-dimethylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and phosphodiesterase (PDE)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and phosphodiesterase (PDE) inhibitors. This application note provides an in-depth, self-validating protocol for the synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . The methodology employs a robust two-phase approach: a Finkelstein-assisted C-alkylation of a 1,3-diketone, followed by a regioselective Knorr pyrazole cyclocondensation.

Mechanistic Rationale & Experimental Design

To achieve high yields and purity, the experimental conditions have been meticulously designed based on thermodynamic and kinetic principles.

Phase 1: Selective C-Alkylation (The Precursor Synthesis) The synthesis begins with the alkylation of acetylacetone (pentane-2,4-dione) using methyl 2-bromopropanoate.

  • Base Selection Causality: Acetylacetone has a pKa of ~9.0. Potassium carbonate (

    
    ) is utilized as a mild base to quantitatively deprotonate the highly acidic C3 carbon. Stronger bases (e.g., sodium methoxide) are avoided to prevent unwanted retro-Claisen cleavage of the diketone.
    
  • Catalyst Causality: Secondary alkyl bromides like methyl 2-bromopropanoate are sterically hindered, making direct

    
     substitution sluggish and prone to competitive O-alkylation. To circumvent this, catalytic Potassium Iodide (KI) is introduced. Through the classic Finkelstein reaction , the bromide is converted in situ to the highly reactive methyl 2-iodopropanoate, dramatically accelerating the C-alkylation pathway and improving the yield of the intermediate .
    

Phase 2: Knorr Pyrazole Cyclocondensation The intermediate 1,3-diketone is then reacted with hydrazine hydrate.

  • Cyclization Causality: This step relies on the Knorr pyrazole synthesis . Hydrazine, a powerful bis-nucleophile, attacks one of the carbonyl carbons to form an initial hydrazone. An intramolecular nucleophilic attack by the secondary nitrogen onto the remaining carbonyl forms a cyclic hemiaminal. The thermodynamic driving force of the reaction is the subsequent double dehydration, which yields the highly stable, aromatic pyrazole ring.

Reaction Pathway & Workflow Visualization

SynthesisPathway SM1 Acetylacetone Cond1 K2CO3, KI Acetone, Reflux SM1->Cond1 SM2 Methyl 2-bromopropanoate SM2->Cond1 Int Methyl 2-(2,4-dioxopentan-3-yl)propanoate (Intermediate) Cond1->Int C-Alkylation Cond2 Hydrazine Hydrate Ethanol, Reflux Int->Cond2 Prod Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Target) Cond2->Prod Knorr Cyclization

Caption: Chemical synthesis pathway for methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

ProcessFlow Step1 1. Deprotonation Acetylacetone + K2CO3 Step2 2. Finkelstein Alkylation Add Methyl 2-bromopropanoate + KI Step1->Step2 Step3 3. Intermediate Isolation Filter, Extract, Concentrate Step2->Step3 Step4 4. Knorr Cyclization Intermediate + N2H4·H2O in EtOH Step3->Step4 Step5 5. Crystallization Cooling & Filtration Step4->Step5 Step6 6. Final Product Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Step5->Step6

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Experimental Protocols

Phase 1: Synthesis of Methyl 2-(2,4-dioxopentan-3-yl)propanoate

Self-Validating System: The reaction progress is visually indicated by the formation of a dense white precipitate (KBr/KI salts) and can be chemically validated by TLC (Hexane:EtOAc 4:1), where the disappearance of the UV-active acetylacetone spot confirms completion.

  • Equipment Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Deprotonation: Charge the flask with anhydrous acetone (100 mL), acetylacetone (10.0 g, 100 mmol, 1.0 eq), and finely powdered anhydrous

    
     (20.7 g, 150 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete enolate formation.
    
  • Alkylation: Add Potassium Iodide (1.66 g, 10 mmol, 0.1 eq) to the mixture, followed by the dropwise addition of methyl 2-bromopropanoate (18.4 g, 110 mmol, 1.1 eq) over 15 minutes.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 60 °C) for 16 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (

    
    , KBr, KI), washing the filter cake with fresh acetone (2 x 20 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in Ethyl Acetate (100 mL) and wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent to yield the intermediate as a pale yellow oil. (Proceed to Phase 2 without further purification if purity >90% by NMR).
    
Phase 2: Knorr Cyclocondensation to Target Molecule

Self-Validating System: The addition of hydrazine is distinctly exothermic. Upon reflux and subsequent cooling, the self-validation of the cyclization is the spontaneous precipitation of the highly crystalline pyrazole product from the aqueous-ethanolic matrix.

  • Preparation: In a 250 mL round-bottom flask, dissolve the intermediate obtained from Phase 1 (~18.6 g, ~100 mmol assuming quantitative yield) in absolute ethanol (50 mL). Cool the solution to 0–5 °C using an ice-water bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% aqueous solution, 7.5 g, 120 mmol, 1.2 eq) dropwise over 20 minutes. Caution: Maintain the internal temperature below 10 °C to prevent violent boiling and side reactions.

  • Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 78 °C) for 3 hours.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Pour the concentrated solution into ice-cold distilled water (150 mL) under vigorous stirring. A white crystalline solid will begin to precipitate immediately.

  • Isolation & Purification: Stir the suspension for an additional 30 minutes at 0 °C to maximize precipitation. Filter the solid under vacuum, wash with ice-cold water (2 x 30 mL), and dry under high vacuum. Recrystallize from a mixture of Hexane/Ethyl Acetate (3:1) to afford the pure target compound.

Quantitative Data & Analytical Characterization

Table 1: Process Yields and Physical Properties

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical State Purity (HPLC)
Methyl 2-(2,4-dioxopentan-3-yl)propanoate 186.21 65 - 75% Pale yellow oil > 90% (crude)

| Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | 182.22 | 80 - 85% | White crystalline solid | > 98% |

Table 2: Expected Analytical Characterization Data

Analytical Technique Target Molecule Expected Signals

|


H NMR (400 MHz, CDCl

)
| δ 10.50 (br s, 1H, NH), 3.65 (s, 3H, OCH

), 3.50 (q, J = 7.2 Hz, 1H, CH), 2.20 (s, 6H, 2xCH

), 1.45 (d, J = 7.2 Hz, 3H, CH

) | |

C NMR (100 MHz, CDCl

)
| δ 175.2 (C=O), 142.5 (2xC, pyrazole C3/C5), 112.0 (pyrazole C4), 52.1 (OCH

), 35.4 (CH), 16.5 (CH

), 11.2 (2xCH

) | | ESI-MS (m/z) | Calculated for C

H

N

O

[M+H]

: 183.11; Found: 183.1 |

Note: In CDCl


 at room temperature, the pyrazole C3 and C5 methyl groups appear as a single equivalent peak (6H) due to rapid annular tautomerization of the NH proton.

References

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.[Link]

  • Staniszewski, B., & Urbaniak, W. W. (2009). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Chemical Papers.[Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.[Link]

Application

Application Note: 1H NMR Structural Elucidation of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Introduction Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a heavily functionalized heterocyclic building block of significant interest in modern drug discovery and agrochemical development. Accurate structural ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a heavily functionalized heterocyclic building block of significant interest in modern drug discovery and agrochemical development. Accurate structural characterization of this molecule via 1H Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating specific stereochemical and dynamic phenomena. This application note provides an authoritative, in-depth guide to the acquisition, processing, and mechanistic interpretation of its 1H NMR spectrum, tailored for scientists and drug development professionals.

Mechanistic Insights & Causality (E-E-A-T)

To accurately interpret the NMR spectrum of this compound, one must understand the interplay between the dynamic kinetics of the pyrazole core and the static stereochemistry of the propanoate side chain.

Annular Tautomerism in the Pyrazole Core

In weakly interacting, non-polar solvents such as CDCl3, 3,5-dimethylpyrazole derivatives undergo rapid annular prototropy (tautomerism) at room temperature. The N-H proton rapidly exchanges between the N1 and N2 positions on the NMR timescale[1]. For a simple 3,5-dimethylpyrazole, this rapid exchange averages the electronic environments of the C3 and C5 positions, typically resulting in a symmetric, time-averaged core where the two methyl groups appear as a single, unified 6H singlet[2].

Stereochemical Complexity: Diastereotopic Methyl Groups

While tautomerism attempts to average the pyrazole core, the specific structure of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate introduces a critical stereochemical disruption. The C4 position of the pyrazole is covalently bound to the C2 position of the propanoate group—a chiral center .

Because of this adjacent chiral center, the two faces of the pyrazole ring exist in an asymmetric spatial environment. Even with rapid N-H tautomerism and free rotation around the C4–C(alpha) bond, the time-averaged environments of the C3-CH3 and C5-CH3 groups are not mirror images. Consequently, the C3 and C5 methyl groups are diastereotopic . Instead of the expected 6H singlet, these methyl groups are chemically non-equivalent and will resolve as two distinct, closely spaced singlets (each integrating to 3H)[3]. Understanding this causality prevents the misinterpretation of these two singlets as an impurity or a mixture of structural isomers.

Tautomerism_Stereochem A Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate B Rapid Annular Tautomerism (N1 ⇌ N2 Exchange) A->B NMR Timescale C Chiral Center at Propanoate C2 A->C Structural Feature D Time-Averaged C2v Symmetry B->D E Symmetry Broken by Chiral Center C->E D->E Intersects F C3 & C5 Methyls are Diastereotopic (Two 3H Singlets) E->F Final NMR Output

Fig 1: Logical flow showing how the chiral center breaks the time-averaged pyrazole symmetry.

Experimental Protocol

To guarantee a self-validating system, the following step-by-step methodology incorporates internal checks to verify both sample purity and instrument calibration.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the analyte using a microbalance.

  • Dissolve the sample completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field shimming errors.

Step 2: Instrument Setup & Acquisition
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform automated or manual tuning and matching of the probe for the 1H nucleus.

  • Lock the magnetic field to the deuterium signal of the CDCl3 solvent and shim the Z-axis gradients until the lock level is stable and maximized.

  • Acquisition Parameters :

    • Pulse Sequence : Standard 1D proton (zg30).

    • Relaxation Delay (d1) : Set to 2.0 seconds minimum. Self-Validation Check: Pyrazole methyl protons can have longer T1 relaxation times. If the integration of the methyls is lower than expected, increase d1 to 5.0 seconds to ensure complete longitudinal relaxation.

    • Number of Scans (ns) : 16 to 32 (depending on concentration) to achieve a signal-to-noise ratio (SNR) > 100:1.

Step 3: Data Processing
  • Apply a line broadening (LB) factor of 0.3 Hz before Fourier Transformation (FT) to enhance SNR without sacrificing resolution.

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

  • Apply a multipoint baseline correction. Calibrate the chemical shift axis by setting the TMS singlet strictly to 0.00 ppm.

NMR_Workflow S1 1. Sample Prep 15 mg in CDCl3 S2 2. Instrument Setup 400/500 MHz S1->S2 S3 3. Acquisition Pulse: zg30 S2->S3 S4 4. Processing FT & Phase Corr. S3->S4 S5 5. Spectral Analysis Integration S4->S5

Fig 2: Standardized 1H NMR acquisition and processing workflow for pyrazole derivatives.

Data Presentation & Spectral Assignment

The following table summarizes the quantitative 1H NMR data.

Self-Validating Integration Check : Use the ester methoxy singlet at ~3.68 ppm as your absolute reference (set integration = 3.00). The sum of the two diastereotopic pyrazole methyl singlets must equal exactly 6.00. Any deviation >5% indicates incomplete relaxation or underlying impurities.

Proton EnvironmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Notes
Pyrazole N-H 10.50 – 11.50Broad Singlet-1HHighly dependent on concentration and temperature due to intermolecular H-bonding[2].
Propanoate C-H ~3.75Quartet7.21HAlpha proton to the ester; splits into a quartet due to coupling with the adjacent C-CH3 group.
Ester O-CH3 ~3.68Singlet-3HMethoxy ester protons; sharp, distinct singlet used for internal integration calibration.
Pyrazole C3-CH3 ~2.22Singlet-3HDiastereotopic to C5-CH3 due to the C2 chiral center[3].
Pyrazole C5-CH3 ~2.20Singlet-3HDiastereotopic to C3-CH3 due to the C2 chiral center[3].
Propanoate C-CH3 ~1.45Doublet7.23HBeta methyl protons; splits into a doublet due to coupling with the alpha C-H proton.

(Note: Exact chemical shifts may vary slightly based on sample concentration and exact temperature calibration of the NMR probe).

References

  • Supplementary Information - The Royal Society of Chemistry (Provides baseline 1H NMR shift data for 3,5-dimethylpyrazole derivatives and diastereotopic splitting context). Source: rsc.org URL:[3]

  • 3,5-Dimethylpyrazole | High-Purity Reagent (Details spectroscopic data and chemical properties of the 3,5-dimethylpyrazole core). Source: benchchem.com URL:[2]

  • The 1H NMR spectrum of pyrazole in a nematic phase (Discusses the mechanics of annular tautomerism and prototropy in pyrazoles). Source: conicet.gov.ar URL:

  • 1H and 13C NMR study of perdeuterated pyrazoles (Explores proton exchange difficulties and time-averaged symmetry in 3,5-dimethylpyrazoles). Source: scispace.com URL:[1]

Sources

Method

Application Note: High-Resolution Mass Spectrometry and Fragmentation Profiling of Pyrazole Esters

Introduction & Mechanistic Overview Pyrazole esters, such as ethyl 4-(1H-pyrazol-1-yl)benzoate and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, are ubiquitous scaffolds in medicinal chemistry and agrochemical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pyrazole esters, such as ethyl 4-(1H-pyrazol-1-yl)benzoate and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, are ubiquitous scaffolds in medicinal chemistry and agrochemical development ([1],[2]). Accurate structural elucidation of these compounds relies heavily on tandem mass spectrometry (MS/MS). This application note provides a comprehensive guide to interpreting the electrospray ionization (ESI) mass spectra of pyrazole esters, detailing the mechanistic pathways of fragmentation and providing a robust, self-validating analytical protocol.

Causality in Fragmentation: The Pyrazole Ester Pathways

The fragmentation of pyrazole esters is highly dependent on the ionization mode and the collision energy applied. In positive Electrospray Ionization (ESI+), the molecule is protonated, typically at the most basic nitrogen of the pyrazole ring or the ester carbonyl oxygen.

  • Ester Cleavage: The initial and most energetically favorable fragmentation is the cleavage of the ester bond. For ethyl esters, this manifests as a neutral loss of ethanol (46 Da) or ethylene (28 Da), yielding a highly stable acylium ion ([1]).

  • Pyrazole Ring Cleavage: The pyrazole core is an aromatic, highly stable heterocycle. Fragmentation of this ring requires elevated collision energies. A hallmark of pyrazole ring opening is the expulsion of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N2, 28 Da) ([3]).

  • Substituent Rearrangements: In N-phenyl substituted pyrazoles, the loss of two nitrogen atoms can trigger a rearrangement to form a cyclopropenyl ring, followed by the sequential loss of carbon monoxide (CO) and a carbon atom ([4]). Furthermore, N-alkyl groups on pyrazole-5-carboxylates significantly alter the fragmentation cascade by introducing alternative neutral loss pathways ([5]).

Fragmentation_Pathway M [M+H]+ m/z 217.10 F1 Acylium Ion m/z 171.06 M->F1 - C2H5OH (46 Da) Ester Cleavage F2 Pyrazole Cation m/z 143.05 F1->F2 - CO (28 Da) Alpha Cleavage F3 Ring Cleavage m/z 116.05 F2->F3 - HCN (27 Da) Ring Opening F4 Phenyl Cation m/z 77.04 F2->F4 - C3H2N2 (66 Da) Core Dissociation

Caption: Principal ESI-MS/MS fragmentation pathway of ethyl 1-phenylpyrazole-4-carboxylate.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. Every analytical run must be bracketed by system suitability checks to isolate instrumental artifacts from true chemical phenomena.

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 5 ppm.

  • Causality: High-resolution mass spectrometry (HRMS) relies on exact mass measurements to differentiate isobaric fragments (e.g., distinguishing a loss of N2 [28.0061 Da] from CO [27.9949 Da]).

Step 2: Sample Preparation

  • Action: Dissolve the pyrazole ester in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state, which is critical for maximizing signal-to-noise in positive ESI mode. Methanol provides optimal desolvation kinetics in the ESI source compared to purely aqueous solvents.

Step 3: Chromatographic Separation

  • Action: Utilize a reversed-phase C18 UHPLC column with a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: Chromatographic retention separates the target analyte from matrix suppressors and potential isobaric impurities, ensuring the precursor ion isolated in the mass spectrometer is pure.

Step 4: Tandem Mass Spectrometry (MS/MS) Acquisition

  • Action: Isolate the [M+H]+ precursor ion using the first quadrupole (Q1). Apply Collision-Induced Dissociation (CID) using Argon gas, ramping the collision energy from 10 to 40 eV ([1]).

  • Causality: Argon is selected over Helium because its higher atomic mass imparts greater kinetic energy upon collision, which is essential to break the highly stable aromatic pyrazole ring. Ramping the collision energy ensures that both fragile ester bonds (cleaved at ~10-20 eV) and stable pyrazole rings (cleaved at ~30-40 eV) are captured in a comprehensive fragmentation spectrum ([1]).

Step 5: Data Integrity Verification

  • Action: Verify that the isotopic pattern of the precursor ion matches the theoretical distribution (e.g., A+1 and A+2 peaks) before analyzing MS/MS fragments. Run a solvent blank post-analysis to confirm zero carryover.

MS_Workflow N1 1. Sample Preparation Dilution in MeOH/H2O (0.1% FA) N2 2. LC Separation Reversed-Phase C18 N1->N2 N3 3. ESI(+) Ionization Formation of [M+H]+ N2->N3 N4 4. Precursor Isolation Quadrupole Mass Filter N3->N4 N5 5. CID Fragmentation Argon Gas, 10-40 eV N4->N5 N6 6. Mass Analysis High-Resolution TOF/Orbitrap N5->N6 N7 7. Spectral Interpretation Ester & Ring Cleavage N6->N7

Caption: LC-MS/MS Experimental workflow for pyrazole ester analysis.

Data Presentation & Structural Elucidation

The following table summarizes the quantitative high-resolution MS/MS data expected for a standard model compound, Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (Exact Mass: 216.0899 Da).

Fragment IonExact m/zNeutral LossStructural AssignmentOptimal CE (eV)
[M+H]⁺ 217.0972NoneProtonated Precursor10
[M+H - C₂H₅OH]⁺ 171.055346.0419 (Ethanol)Acylium Ion15 - 20
[M+H - C₂H₅OH - CO]⁺ 143.050228.0051 (CO)Pyrazole Cation25 - 30
[M+H - C₂H₅OH - CO - HCN]⁺ 116.049527.0109 (HCN)Cleaved Ring Cation35 - 40
[C₆H₅]⁺ 77.038666.0116 (C₃H₂N₂)Phenyl Cation40

Note: Mass errors should be strictly maintained below 5 ppm during structural assignment to prevent false positive identification of neutral losses.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Source: NIH PMC. URL: [Link]

  • Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Source: ResearchGate. URL: [Link]

Sources

Application

using methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate as a PDE4 inhibitor

Application Note: Evaluation of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate as a Novel PDE4 Inhibitor Scaffold Document Type: Technical Application Note & Assay Protocol Target Audience: Assay Biologists, Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate as a Novel PDE4 Inhibitor Scaffold

Document Type: Technical Application Note & Assay Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Phosphodiesterase-4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By degrading cAMP to inactive 5'-AMP, PDE4 effectively acts as an "off-switch" for anti-inflammatory signaling. Consequently, inhibiting PDE4 has become a highly validated therapeutic strategy for managing chronic inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis[1].

Recently, substituted pyrazole derivatives have emerged as highly versatile and synthetically tractable scaffolds for designing selective PDE4 inhibitors[2]. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate represents a promising building block and early-stage hit compound. The pyrazole core is hypothesized to mimic the purine ring of cAMP, allowing it to competitively bind within the deep catalytic pocket of the PDE4 enzyme, while the propanoate moiety provides a vector for further lead optimization to enhance subtype selectivity (e.g., PDE4B vs. PDE4D)[3].

Signaling Pathway & Mechanism of Action

When methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate successfully occupies the PDE4 catalytic site, intracellular cAMP accumulates. This accumulation activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus to drive the transcription of anti-inflammatory cytokines (e.g., IL-10) while suppressing pro-inflammatory mediators (e.g., TNF-


).

G GPCR GPCR Activation (e.g., PGE2) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP Intracellular cAMP AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Accumulation Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to Inhibitor Methyl 2-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate Inhibitor->PDE4 Competitive Inhibition CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Anti-inflammatory Gene Expression CREB->Response Transcription

Figure 1: Mechanism of PDE4 inhibition by pyrazole derivatives and downstream cAMP signaling.

Experimental Protocols

To rigorously evaluate the efficacy of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a two-tiered screening cascade is required. The first tier isolates the direct biochemical interaction using a cell-free assay, while the second tier validates functional efficacy in a living cellular system.

Protocol A: Cell-Free TR-FRET Enzymatic Assay

Purpose: To determine the absolute biochemical ICngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 of the compound against purified recombinant PDE4 isoforms. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates interference from auto-fluorescent compounds and avoids the radioactive waste associated with traditional tritium-labeled cAMP assays.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1 or PDE4D2).

  • Fluorescein-conjugated (FAM) cAMP substrate.

  • Terbium (Tb)-labeled binding agent (recognizes the free phosphate group on 5'-AMP).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM DTT, 0.1% BSA.
    

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate in 100% DMSO to create a 10-point concentration-response curve (e.g., 100

    
    M down to 3 nM).
    
  • Enzyme Addition: Dispense 10

    
    L of recombinant PDE4 enzyme (diluted in Assay Buffer) into a 384-well low-volume microplate.
    
    • Causality Note: The inclusion of 10 mM MgCl

      
       is critical as magnesium is an obligate catalytic cofactor for the PDE4 binuclear metal center. DTT maintains a reducing environment to prevent the oxidation of surface cysteines, ensuring baseline enzymatic velocity.
      
  • Pre-Incubation: Add 2.5

    
    L of the diluted compound to the enzyme. Incubate at room temperature for 15 minutes.
    
    • Causality Note: This pre-incubation step allows the pyrazole inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing artificially inflated IC

      
       values.
      
  • Reaction Initiation: Add 10

    
    L of FAM-cAMP substrate (final concentration 100 nM) to all wells. Incubate for 30 minutes at 25°C.
    
  • Detection: Add 20

    
    L of the Tb-labeled binding agent. Incubate for 30 minutes.
    
  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio.

Protocol B: Cell-Based cAMP Accumulation Assay

Purpose: To confirm that the compound can cross the cell membrane and inhibit PDE4 in a physiological environment, resulting in measurable cAMP accumulation.

Materials:

  • U937 cells (human monocytic cell line, endogenously expressing high levels of PDE4).

  • Forskolin (Adenylyl cyclase activator).

  • LANCE Ultra cAMP detection kit (PerkinElmer) or equivalent.

Step-by-Step Methodology:

  • Cell Plating: Harvest U937 cells and resuspend in stimulation buffer (HBSS + 0.1% BSA). Plate cells at 5,000 cells/well in a 384-well plate.

  • Compound Treatment: Add the pyrazole compound at varying concentrations and incubate for 30 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 10

    
    M. Incubate for exactly 15 minutes at 37°C.
    
    • Causality Note: Forskolin directly activates transmembrane adenylyl cyclase to produce a basal pool of cAMP. Without this pre-stimulation, endogenous cAMP levels in resting U937 cells are too low to accurately quantify the synergistic accumulation caused by the PDE4 inhibitor.

    • Assay Integrity Note: Do not add IBMX (3-isobutyl-1-methylxanthine) to the test wells. IBMX is a pan-PDE inhibitor; its presence would completely mask the specific PDE4 inhibitory effect of the test compound.

  • Lysis & Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibodies. The lysis buffer halts all enzymatic activity. Incubate for 1 hour at room temperature.

  • Readout: Measure the TR-FRET signal. In this competitive assay format, a decrease in TR-FRET signal corresponds to an increase in intracellular cAMP (as unlabeled cellular cAMP displaces the Eu-cAMP tracer from the antibody).

Data Presentation

To benchmark the efficacy of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, it must be profiled against multiple PDE4 isoforms and compared to a clinical standard, such as Roflumilast (Daxas®). Below is a representative data summary table demonstrating the expected pharmacological profile of this early-stage scaffold.

Table 1: Representative Pharmacological Profiling of the Pyrazole Scaffold

Compound / InhibitorPDE4A IC

(nM)
PDE4B IC

(nM)
PDE4C IC

(nM)
PDE4D IC

(nM)
Cell-Based cAMP EC

(nM)
Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate 245.085.2>1000110.5450.0
Roflumilast (Positive Control)0.80.83.00.82.5
Vehicle (0.1% DMSO)N/AN/AN/AN/AN/A

Data Interpretation: As an unoptimized building block, the compound exhibits moderate nanomolar potency and a slight preference for PDE4B over PDE4A/C. Structural modifications at the propanoate ester could be explored to enhance hydrogen bonding with the highly conserved glutamine (Gln369) in the PDE4 binding pocket, thereby driving potency into the single-digit nanomolar range[3].

References

  • [2] Bustos C, et al. "On substituted pyrazole derivatives: Synthesis and structural characterization." Acta Crystallographica Section C Structural Chemistry (2014). URL:[Link]

  • [4] BPS Bioscience. "PDE4D2 TR-FRET Assay Kit - Technical Protocol." BPS Bioscience Application Notes. URL:[Link]

  • [3] Nunes IKdC, et al. "Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors." PLoS ONE 11(10): e0162895 (2016). URL:[Link]

  • [1] Kodimuthali A, et al. "Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease." Journal of Medicinal Chemistry 51(18): 5471-89 (2008). URL:[Link]

Sources

Method

Application Note: Experimental Evaluation of Novel Pyrazole Derivatives in High-Throughput Antifungal Assays

Introduction & Mechanistic Rationale Pyrazoles are a highly versatile class of five-membered nitrogen-containing heterocyclic compounds. In recent years, structural optimizations of the pyrazole scaffold—such as the inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazoles are a highly versatile class of five-membered nitrogen-containing heterocyclic compounds. In recent years, structural optimizations of the pyrazole scaffold—such as the integration of fluorinated aldehydes, sulfonamide fragments, and oxime ethers—have significantly enhanced their antifungal efficacy against both phytopathogenic and human fungal strains[1][2][3].

As an Application Scientist, it is critical to understand the causality behind these structural modifications before designing an assay:

  • Fluorination & Lipophilicity: The addition of fluorine atoms at the C-4 position of the pyrazole ring increases the molecule's lipophilicity and metabolic stability. This structural choice directly facilitates deeper penetration through the complex fungal cell wall[1].

  • Target Specificity: Pyrazole derivatives generally operate via two primary enzymatic bottlenecks. Pyrazole-4-carboxamides act as potent Succinate Dehydrogenase (SDH) inhibitors, disrupting the tricarboxylic acid (TCA) cycle and halting mitochondrial respiration[3]. Conversely, azomethine-pyrazole derivatives frequently target lanosterol 14α-demethylase (CYP51), preventing the conversion of lanosterol to ergosterol, which leads to catastrophic cell membrane permeability[1][4].

Mechanism P Pyrazole Derivatives CYP Inhibit CYP51 (14α-demethylase) P->CYP SDH Inhibit SDH (Complex II) P->SDH Ergo Halt Ergosterol Biosynthesis CYP->Ergo Resp Block Mitochondrial Respiration SDH->Resp Death Fungal Cell Death Ergo->Death Resp->Death

Pyrazole multi-target mechanism disrupting fungal biosynthesis and respiration.

Quantitative Efficacy of Pyrazole Derivatives

To establish baseline expectations for assay development, the following table summarizes the quantitative efficacy of recently synthesized pyrazole derivatives against various fungal pathogens.

Compound ClassSpecific DerivativeTarget PathogenEfficacy MetricReference
Pyrazole-5-sulfonamide C22Valsa maliEC50: 0.45 mg/L[2]
Pyrazole-4-carboxamide E1Rhizoctonia solaniEC50: 1.1 μg/mL[3]
Azomethine-pyrazole ClAzoNHCandida albicansMIC50: 2.08 μg/mL[4]
Fluorinated Pyrazole H9Fusarium culmorum46.75% Inhibition[1]
Unsubstituted Pyrazole Pyrazole 3bAspergillus niger100% Inhibition (at 500 μg/mL)[5]

Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built directly into the workflow to automatically flag systemic errors (e.g., solvent toxicity, media contamination, or inactive enzymes).

Workflow Prep Compound Prep Dilution Microdilution Prep->Dilution Inoculum Inoculum Prep Inoculum->Dilution Incubation Incubation Dilution->Incubation Read Absorbance Reading Incubation->Read Val Z'-Factor Validation Read->Val

Standardized high-throughput workflow for in vitro antifungal assays.

Protocol A: Broth Microdilution Assay for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel pyrazole derivatives.

Causality & Design Choices: We utilize RPMI-1640 medium buffered with MOPS (pH 7.0) because unbuffered media can experience drastic pH shifts during fungal metabolism, which artificially alters the ionization state (and thus the membrane permeability) of the pyrazole drug. DMSO is strictly capped at ≤1% final concentration because higher concentrations induce baseline fungal toxicity, confounding the drug's true MIC[4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mg/mL stock solution. Perform serial two-fold dilutions in MOPS-buffered RPMI-1640 to achieve a testing range of 0.1 to 125 μg/mL.

  • Inoculum Standardization: Harvest fungal cells (e.g., C. albicans) and suspend them in sterile saline. Adjust the optical density to match a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute this suspension 1:100 in RPMI-1640.
  • Plate Setup (Self-Validation): In a 96-well microtiter plate, dispense 100 μL of the diluted pyrazole compounds.

    • Positive Control Well: Amphotericin B (ensures the assay can detect known fungal death).

    • Negative Control Well: 1% DMSO vehicle without drug (ensures the solvent isn't killing the fungi).

    • Sterility Control Well: Media only (flags contamination).

  • Inoculation & Incubation: Add 100 μL of the standardized fungal inoculum to all wells except the sterility control. Seal the plate with a breathable membrane and incubate at 35°C for 24–48 hours.

  • Measurement: Read the absorbance spectrophotometrically at 530 nm. The MIC50 is defined as the lowest concentration resulting in a ≥50% reduction in absorbance compared to the negative (vehicle) control.

Protocol B: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay

Objective: Confirm that the phenotypic cell death observed in Protocol A is causally linked to SDH inhibition (specifically for pyrazole-4-carboxamides)[3].

Causality & Design Choices: By isolating the mitochondrial fraction, we remove the variable of cell wall penetration. If a compound shows poor MIC in Protocol A but excellent IC50 in Protocol B, the researcher immediately knows the molecule has a permeability issue, not a target-binding issue.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Lyse fungal cells using glass beads in a cold homogenization buffer (0.25 M sucrose, 1 mM EDTA). Centrifuge at 10,000 × g for 20 minutes at 4°C to pellet the mitochondrial fraction.

  • Reaction Mixture: In a cuvette, combine the mitochondrial extract with 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (the natural substrate), and 50 μM 2,6-dichlorophenolindophenol (DCPIP). DCPIP acts as an artificial electron acceptor that turns colorless when reduced.

  • Compound Addition: Introduce the pyrazole derivative at varying micromolar concentrations (0.1–100 μM).

  • Kinetic Reading: Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 10 minutes. The rate of color loss is directly proportional to SDH activity.

  • Validation: Use a known SDH inhibitor, such as Boscalid, as a positive control[3]. Calculate the IC50 by plotting the fractional velocity against the log of the pyrazole concentration.

Data Analysis & Quality Control

To ensure the trustworthiness of the high-throughput screening, the data must pass a statistical self-validation check before being accepted. Calculate the Z'-factor for the assay plate using the absorbance values of the positive (


) and negative (

) controls:


  • Interpretation: A Z'-factor

    
     indicates an excellent, robust assay. If the Z'-factor falls below 0.5, the data must be discarded due to excessive variance (likely caused by pipetting errors, edge effects during incubation, or inconsistent inoculum preparation).
    

References

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives Source: BMC Biotechnology (via PubMed/NIH) URL:[Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria Source: MDPI URL:[Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective Source: ChemistryOpen (via PMC/NIH) URL:[Link]

Sources

Application

Application Note: Advanced Strategies for the Large-Scale Synthesis of Pyrazole-Based Compounds

Executive Summary Pyrazole-based compounds are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as the COX-2 inhibitor Celecoxib, the JAK inhibitor Ruxolitinib, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-based compounds are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as the COX-2 inhibitor Celecoxib, the JAK inhibitor Ruxolitinib, and various multi-target kinase inhibitors[1][2]. Transitioning the synthesis of these heterocycles from discovery-scale batches to multi-kilogram industrial production introduces severe chemical engineering challenges. This application note provides an in-depth, self-validating guide to the large-scale synthesis of pyrazoles, focusing on mechanistic causality, process mass intensity (PMI) reduction, and the implementation of continuous flow chemistry to mitigate thermal and explosive hazards[3][4][5].

Mechanistic Rationale & Scale-Up Challenges

The Knorr Cyclocondensation

The most industrially relevant pathway for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative[1][2].

Knorr_Pathway Diketone 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Diketone->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Cyclization Cyclization & Dehydration Hydrazone->Cyclization Pyrazole Target Pyrazole Cyclization->Pyrazole

Fig 1. Mechanistic pathway of the Knorr pyrazole synthesis highlighting intermediate formation.

Causality in Experimental Design
  • Regioselectivity Control via Solvent Causality: The primary chemical challenge in the Knorr synthesis is controlling the regioselectivity of the nucleophilic attack. In the synthesis of Celecoxib, utilizing traditional refluxing ethanol often yields undesired 1,3-aryl regioisomers[1]. By transitioning to a biphasic ethyl acetate/water system, process chemists alter the local concentration and transition-state solvation. This phase separation acts as a regioselectivity director, heavily favoring the desired 1,5-regioisomer while suppressing the 1,3-byproduct to <0.03%[1][6].

  • Thermal Hazards & Mass Transfer: Hydrazines and diazo intermediates are highly energetic and pose severe explosion risks[7]. In large-scale batch reactors, the surface-area-to-mass ratio decreases dramatically, leading to poor heat dissipation during the highly exothermic diazotization and cyclization steps[7]. To mitigate this, modern scale-up protocols replace carcinogenic solvents like 1,4-dioxane with THF or 2,2,5,5-tetramethyloxolane (TMO), reducing the Process Mass Intensity (PMI) to <60 while improving thermal mass profiles[4][6][7].

Continuous Flow Chemistry: An Enabling Technology

To circumvent the thermal limitations of batch reactors, continuous flow chemistry has emerged as an enabling technology for pyrazole scale-up[3][5].

  • Mechanistic Advantage: By pumping reagents through microreactors or heated coil reactors, the system achieves exceptional heat and mass transfer[8]. This allows reactions to be safely operated at elevated temperatures (100–150 °C)—often above the atmospheric boiling point of the solvent—by utilizing a back-pressure regulator (BPR)[3][8].

  • Safety & Telescoping: The telescoped nature of flow assembly lines means that hazardous diazoalkanes or hydrazines are generated in situ and immediately consumed. This reduces the steady-state inventory of explosive materials to near zero, providing a fail-safe operational environment[3][5].

Flow_Setup PumpA Stream A (Hydrazine) TMixer T-Mixer (Mass Transfer) PumpA->TMixer PumpB Stream B (Diketone) PumpB->TMixer Reactor Heated Coil (100-150°C) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection In-line Extraction BPR->Collection

Fig 2. Continuous flow reactor schematic for the scalable synthesis of pyrazole derivatives.

Quantitative Data Presentation

The following table summarizes the quantitative advantages of transitioning from traditional batch synthesis to continuous flow/optimized biphasic systems for pyrazole derivatives[3][4][6][8].

Process ParameterTraditional Batch (Ethanol/Reflux)Optimized Biphasic BatchContinuous Flow (Telescoped)
Reaction Time 17–20 hours2–5 hours1–60 minutes
Regioselectivity (1,5 vs 1,3) ~90:10>99.9:0.1>98:2
Process Mass Intensity (PMI) >150<60<40
Space-Time Yield (STY) Low (<0.1 kg/L/day )Moderate (~0.5 kg/L/day )High (>1.7 g/h per micro-coil)
Thermal Risk Profile High (Accumulation of intermediates)Moderate (Heat sink via water)Low (Near-zero accumulation)

Self-Validating Experimental Protocols

Protocol A: Greener Batch Scale-Up of Celecoxib (Knorr Synthesis)

This protocol utilizes a biphasic solvent system to control exothermicity and enforce regioselectivity[6][9].

  • Reactor Preparation: Charge a 20 L glass-lined reactor with a biphasic mixture of ethyl acetate and water (50:50 v/v). Causality: The water acts as a high-capacity heat sink, while the biphasic interface dictates the transition-state geometry to favor the 1,5-regioisomer[6].

  • Reagent Addition: Add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv). Begin agitation at 250 rpm to ensure complete emulsification.

  • Hydrazine Introduction: Slowly charge 4-sulfonamidophenylhydrazine hydrochloride (1.1 equiv) in 5 equal portions over 1 hour. Causality: Portion-wise addition strictly controls the exothermic hydrazone formation, preventing thermal runaway[1].

  • Cyclocondensation: Heat the biphasic mixture to 85 °C for 2–5 hours[6].

  • In-Process Control (IPC) & Validation: Sample the organic layer for HPLC analysis. The system validates itself when the intermediate diketone is measured at <0.5% AUC, confirming complete cyclization.

  • Work-Up & Crystallization: Separate the aqueous layer. Perform a solvent exchange by distilling off the ethyl acetate under reduced pressure and replacing it with a toluene/acetone mixture[9].

  • Isolation: Cool the reactor to 0–5 °C to precipitate Celecoxib Form III. Filter the slurry, wash with cold toluene, and dry under vacuum at 70 °C[9][10].

Protocol B: Continuous Flow Synthesis of 1,5-Dimethyl-3-phenylpyrazole

This protocol utilizes a telescoped flow setup to safely manage hazardous hydrazine intermediates at elevated temperatures[3][8].

  • Stream Preparation:

    • Stream A: Dissolve phenylhydrazine (1.0 M) and a catalytic amount of acetic acid in pure ethanol[8].

    • Stream B: Dissolve acetylacetone (1.0 M) in pure ethanol[8].

  • System Priming & Validation: Flush the continuous flow system (HPLC pumps, T-mixer, and PTFE coil reactor) with pure ethanol. Validation: Establish a baseline system pressure and verify that flow rates are stable without pulsation before introducing active reagents.

  • Reaction Execution:

    • Set Pump A and Pump B to a flow rate of 0.5 mL/min (total flow 1.0 mL/min)[3].

    • Direct the streams into the T-mixer to ensure instantaneous, high-shear mixing.

    • Pass the combined stream through the heated coil reactor maintained at 120 °C[8]. Causality: The high surface-area-to-volume ratio of the microreactor ensures rapid heat transfer, safely managing the exotherm while accelerating kinetics[3][7].

  • Pressure Regulation: Route the effluent through a Back-Pressure Regulator (BPR) set to 150 psi. Causality: The BPR ensures the ethanol solvent remains entirely in the liquid phase despite being heated well above its atmospheric boiling point (78 °C)[3][8].

  • In-Line Work-Up: Feed the product stream directly into an in-line liquid-liquid extraction module using a continuous feed of water/ethyl acetate to partition the pyrazole product away from polar byproducts[8].

References

  • Cole, K. P., et al. "A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines". Chemical Science (NIH Public Access). URL:[Link]

  • Rangappa, P., et al. "A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329". Organic Process Research & Development (ACS Publications). URL:[Link]

  • Pedersen, C. M., et al. "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol". Processes (MDPI). URL:[Link]

  • Reddy, A. R., et al. "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor". Organic Process Research & Development (ResearchGate). URL:[Link]

  • Donaire-Arias, A., et al. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds". Molecules (MDPI). URL:[Link]

  • O'Brien, M., et al. "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib". Journal of Chemical Education (ACS Publications). URL:[Link]

  • Lupine Publishers. "Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3". Biomedical Sciences Journal. URL:[Link]

  • Google Patents. "WO2010095024A2 - An improved process for the preparation of celecoxib".
  • IJNRD. "Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review". URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pyrazole Scaffolds via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Pyrazoles and the Versatility of the Knoevenagel Condensation The pyrazole nucleus is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyrazoles and the Versatility of the Knoevenagel Condensation

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Prominent drugs such as Celecoxib, a selective COX-2 inhibitor, and various kinase inhibitors used in oncology underscore the therapeutic importance of this heterocyclic scaffold.[3][4] The continued interest in pyrazole derivatives fuels the demand for efficient, versatile, and sustainable synthetic methodologies.

Among the various synthetic strategies, those employing the Knoevenagel condensation as a key carbon-carbon bond-forming step have proven to be particularly powerful.[5][6] This classic reaction, involving the condensation of a carbonyl compound with an active methylene compound, provides a gateway to highly functionalized intermediates that can be readily cyclized to afford the pyrazole ring.[7][8] Modern advancements have expanded this strategy to elegant one-pot, multicomponent reactions that offer high atom economy and operational simplicity, aligning with the principles of green chemistry.[9][10][11][12]

This technical guide provides an in-depth exploration of the Knoevenagel condensation for pyrazole synthesis. We will dissect the underlying reaction mechanisms, present detailed and validated experimental protocols, discuss catalyst selection, and offer practical insights for optimizing these transformations.

Mechanistic Insights: The Knoevenagel-Driven Pathway to Pyrazole Formation

The synthesis of pyrazoles via a Knoevenagel-based approach can be broadly categorized into two mechanistic pathways: the traditional two-component condensation (often referred to as the Knorr pyrazole synthesis) and multicomponent cascade reactions.

The Knorr Pyrazole Synthesis: A Foundational Approach

The Knorr synthesis is a robust and straightforward method for preparing pyrazoles, typically involving the reaction of a 1,3-dicarbonyl compound (such as a β-ketoester or a β-diketone) with a hydrazine derivative.[13][14][15] The reaction is often catalyzed by a small amount of acid.[14][16]

The mechanism proceeds through two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization is followed by dehydration to yield the stable, aromatic pyrazole ring.[14][17]

Multicomponent Reactions: A Modern Evolution

Multicomponent reactions (MCRs) that incorporate a Knoevenagel condensation represent a highly efficient and atom-economical approach to complex pyrazole derivatives.[7][18] A common strategy involves the one-pot reaction of an aldehyde, an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and a hydrazine.

The general mechanistic cascade is as follows:

  • Knoevenagel Condensation: An aldehyde and an active methylene compound undergo a base-catalyzed Knoevenagel condensation to form a highly electrophilic α,β-unsaturated intermediate (a Knoevenagel adduct).[7][19]

  • Michael Addition: A hydrazine derivative, acting as a nucleophile, attacks the β-position of the Knoevenagel adduct in a Michael-type addition.

  • Intramolecular Cyclization and Tautomerization/Oxidation: The resulting intermediate undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto a suitable electrophilic center (e.g., a nitrile or ester group), followed by tautomerization or oxidation to afford the final aromatic pyrazole.[9][20]

Knoevenagel_Pyrazole_Synthesis_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Pyrazole Ring Formation Aldehyde Aldehyde (R-CHO) KnoevenagelAdduct α,β-Unsaturated Intermediate (R-CH=C(X)(Y)) Aldehyde->KnoevenagelAdduct Base Catalyst ActiveMethylene Active Methylene (CH₂(X)(Y)) ActiveMethylene->KnoevenagelAdduct MichaelAdduct Michael Adduct KnoevenagelAdduct->MichaelAdduct Michael Addition Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole CyclizedIntermediate->Pyrazole Tautomerization/ Oxidation

Caption: General mechanistic pathway for multicomponent pyrazole synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives. The choice of protocol will depend on the desired substitution pattern and available starting materials.

Protocol 1: Classic Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a standard procedure for the synthesis of pyrazolones from β-ketoesters.[14]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Place the vial on a hot plate with stirring and heat the reaction mixture to approximately 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

  • Continue heating until the TLC analysis indicates complete consumption of the starting ketoester (typically 1 hour).

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: One-Pot, Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole

This protocol is a green, biocatalyzed approach for the synthesis of fused pyrazole systems.[10]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (5 mmol)

  • Malononitrile (5 mmol)

  • Hydrazine hydrate (5 mmol)

  • Ethyl acetoacetate (5 mmol)

  • Ethanol (20 mL)

  • Baker's yeast (2 g)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (5 mmol), malononitrile (5 mmol), hydrazine hydrate (5 mmol), and ethyl acetoacetate (5 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Add baker's yeast (2 g) to the reaction mixture.

  • Stir the resulting reaction mass at room temperature on a magnetic stirrer.

  • Monitor the reaction progress using TLC with an n-hexane/ethyl acetate (3:1) solvent system.

  • Upon completion of the reaction, collect the crude product by filtration.

  • Wash the solid product with cold ethanol to remove the catalyst and any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Protocol 3: Microwave-Assisted "One-Pot" Synthesis of 3,5-Disubstituted-1H-pyrazoles

This protocol utilizes microwave activation for a rapid and efficient synthesis from α,β-unsaturated ketones.[21]

Materials:

  • α,β-Unsaturated ketone (e.g., trans-chalcone) (10 mmol)

  • p-Toluenesulfonhydrazide (10 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (20 mmol)

  • N,N-Dimethylformamide (DMF) (approx. 300 mg)

Procedure:

  • In a 40 mL Pyrex tube suitable for microwave synthesis, mix the α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

  • After gentle stirring, add anhydrous K₂CO₃ (20 mmol) and a catalytic amount of DMF.

  • Place the reaction mixture in a microwave reactor equipped with a stirrer.

  • Irradiate the mixture at 130°C, maintaining this temperature by power modulation.

  • After the appropriate reaction time (typically short, as determined by TLC monitoring), cool the reaction vessel.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Synthetic Protocols

Protocol Reaction Type Key Reagents Catalyst Conditions Typical Yields Reference
1 Knorr SynthesisEthyl benzoylacetate, Hydrazine hydrateAcetic acid100°C, 1 hrHigh[14]
2 4-ComponentAldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateBaker's yeastRoom temp.High[10]
3 "One-Pot" Cycloadditionα,β-Unsaturated ketone, p-ToluenesulfonhydrazideK₂CO₃Microwave, 130°CHigh[21]

Experimental Workflow

The general workflow for the synthesis and purification of pyrazoles via Knoevenagel condensation is outlined below.

Experimental_Workflow Start Reactant Preparation Reaction Reaction Setup (Conventional/Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Precipitation/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis

Caption: A typical experimental workflow for pyrazole synthesis.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Inactivity: Ensure the catalyst is fresh and active. For base-catalyzed reactions, ensure anhydrous conditions if the base is sensitive to moisture.

    • Sub-optimal Temperature: The reaction temperature may need to be optimized. For some multicomponent reactions, gentle heating may be required to drive the reaction to completion.

    • Incorrect Stoichiometry: Verify the stoichiometry of the reactants. In some cases, a slight excess of one reagent (e.g., hydrazine) may be beneficial.

  • Side Product Formation:

    • Self-Condensation: In multicomponent reactions, self-condensation of the active methylene compound or the aldehyde can occur. Using a milder catalyst or lower reaction temperatures can sometimes mitigate this.

    • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is possible.[13] The choice of solvent and catalyst can influence the regioselectivity. Careful characterization of the product mixture is essential.

  • Purification Challenges:

    • Removal of Catalyst: Water-soluble catalysts like citric acid or ammonium carbonate can be easily removed by washing with water.[19][22] Heterogeneous catalysts can be removed by simple filtration.

    • Similar Polarity of Products and Byproducts: If byproducts have similar polarity to the desired product, careful optimization of the mobile phase for column chromatography is necessary. Recrystallization from a suitable solvent system can also be an effective purification method.

Conclusion

The Knoevenagel condensation and its integration into multicomponent reaction cascades provide a powerful and versatile platform for the synthesis of a wide array of pyrazole derivatives. These methods, particularly those embracing green chemistry principles, are invaluable for researchers in drug discovery and development. The protocols and insights provided in this guide serve as a practical resource for the efficient and strategic synthesis of these important heterocyclic scaffolds.

References

  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., ... & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325–4335. [Link]

  • Schmid, M., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-219. [Link]

  • El-Faham, A., & Al-Otaibi, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Alberola, A., Calvo, E., Ortega, A. G., & Sanudo, M. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(7), 1545-1556. [Link]

  • Hübl, D., & Weni, R. (1980). Process for the preparation of pyrazoles.
  • Cravotto, G., Cintas, P., & Gaudino, E. C. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1363-1371. [Link]

  • Singh, S., Sharma, A., & Singh, P. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [Link]

  • Pratap, U., Kumar, P., & Singh, D. (2020). Biocatalytic One-Pot Knoevenagel Condensation-Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Research Square. [Link]

  • Al-Mulla, A. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]

  • Sharma, P., & Kumar, A. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Bentham Science Publishers. [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Ben-Torkia, M., & Soukri, M. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Schmid, M., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Kumar, S., & Singh, S. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Munawar, M. A., Khan, M. A., & Iqbal, J. (2016). Efficient ecofriendly synthesis of pyrazole acryloyl analogs by amino acid catalysis. Synthetic Communications, 46(12), 1045-1053. [Link]

  • ResearchGate. (n.d.). Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(ar) in DMSO at room temperature. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Khan, I., & Zaib, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Pratap, U., Kumar, P., & Singh, D. (2020). Green synthesis of pyranopyrazoles via biocatalytic one-pot Knoevenagel condensation–Michael-type addition–heterocyclization cascade in non-aqueous media. ResearchGate. [Link]

  • Kaur, N., & Kishore, D. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules, 26(11), 3270. [Link]

  • van der Heijden, G., & van der Heijden, A. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Reaction Kinetics, Mechanisms and Catalysis, 131(2), 617-640. [Link]

  • Royal Society of Chemistry. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]

  • Christie, R. J., Su, Y., & Miller, R. A. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 1934-1938. [Link]

  • Singh, J., & Singh, J. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Therapeutic Applications, 24, 13-16. [Link]

  • Wankhede, A. D., & Tapase, S. R. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Wankhede, A. D., & Tapase, S. R. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Welcome to the technical support and troubleshooting center for the purification of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . This guide is designed for researchers, analytical chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the unique physicochemical challenges of pyrazole esters.

Diagnostic Troubleshooting Workflow

Before altering your purification strategy, use the following diagnostic decision tree to identify the root cause of your yield or purity loss.

PurificationWorkflow Start Crude Methyl 2-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate CheckEster Is the ester intact? (Check via LC-MS/NMR) Start->CheckEster Hydrolysis Ester Hydrolyzed (Saponification/Acid Cleavage) CheckEster->Hydrolysis No CheckTLC Does the product streak on silica TLC? CheckEster->CheckTLC Yes FixWorkup Protocol B: pH-Controlled Extraction (pH 6-8) Hydrolysis->FixWorkup FixWorkup->Start Re-synthesize Streaking Yes: H-bonding via pyrazole N-H group CheckTLC->Streaking Yes NoStreaking No: Standard Elution CheckTLC->NoStreaking No FixChroma Protocol A: Amine-Modified Chromatography Streaking->FixChroma Pure Pure Target Compound FixChroma->Pure NoStreaking->Pure

Diagnostic workflow for resolving common purification issues of pyrazole esters.

Frequently Asked Questions (FAQs) & Causality

Q1: Why does my product streak extensively on normal-phase silica gel, and how can I fix it?

  • Causality: Pyrazoles exhibit annular prototropic tautomerism and act as both strong hydrogen bond donors (N-H) and acceptors (C=N) . On the acidic surface of standard silica gel, the N-H proton undergoes reversible chemisorption with active silanol (Si-OH) groups, leading to broad, tailing peaks (streaking) and poor resolution.

  • Solution: Deactivate the silica gel by adding a volatile amine. Using 1% triethylamine (TEA) in the mobile phase competitively binds the silica's acidic sites, allowing the pyrazole to elute as a sharp, well-defined band.

Q2: I am losing product mass during the aqueous workup. Is the ester hydrolyzing?

  • Causality: The methyl propanoate group is highly susceptible to both base-catalyzed saponification and acid-catalyzed hydrolysis . If you are using strong acids to quench unreacted hydrazine or strong bases to neutralize the reaction, these pH extremes will rapidly cleave the ester into a water-soluble carboxylic acid.

  • Solution: Maintain the aqueous phase strictly between pH 6.0 and 8.0 during liquid-liquid extraction. Use mild phosphate buffers rather than strong acids or bases.

Q3: My LC-MS shows the correct nominal mass, but the NMR is a mess and the compound is highly polar. What happened?

  • Causality: If synthesized via Knorr cyclization, excess hydrazine can attack the methyl ester at elevated temperatures, converting it to a hydrazide. Because the leaving group (-OCH3) and the incoming group (-NHNH2) both have a nominal mass of 31 Da, standard low-resolution LC-MS will not distinguish them. However, the hydrazide is significantly more polar.

  • Solution: Run the initial cyclization at 0–15 °C to favor ketone condensation over ester amidation. Validate success by checking for the sharp -OCH3 singlet (~3.6 ppm) in the ¹H NMR spectrum.

Q4: How do I remove unreacted hydrazine without destroying the ester?

  • Causality: Hydrazine is highly toxic and must be removed, but standard acidic washes (which protonate hydrazine) risk hydrolyzing the ester .

  • Solution: Use a highly controlled, brief wash with cold 0.1 M citric acid (pH ~4), which is acidic enough to partition hydrazine into the aqueous layer but mild enough to leave the ester intact if performed rapidly at 4 °C.

Quantitative Performance of Purification Systems

The table below summarizes the expected outcomes when applying different purification environments to methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Purification MethodSolvent System / ConditionTarget Rf / PurityRecovery RateMechanistic Note
Standard Silica Hexanes / EtOAc (1:1)0.20 - 0.40 (Broad)50 - 60%Severe streaking due to Si-OH hydrogen bonding.
Amine-Modified Silica DCM / MeOH / TEA (90:9:1)0.45 (Sharp)85 - 95%TEA competitively neutralizes acidic silanol sites.
Buffered Extraction EtOAc / pH 7.0 Buffer (4 °C)N/A (>90% purity)90 - 95%Prevents base/acid-catalyzed ester cleavage.
Recrystallization Toluene / HeptaneN/A (>99% purity)70 - 80%Toluene matches polarity; Heptane forces precipitation.

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography

Use this protocol to isolate the compound from complex crude mixtures without yield loss due to silica chemisorption.

  • Mobile Phase Preparation: Prepare a solvent mixture of 90% Dichloromethane (DCM), 9% Methanol (MeOH), and 1% Triethylamine (TEA) by volume.

  • Column Equilibration: Flush the normal-phase silica column with 3 to 5 column volumes (CV) of the mobile phase. Causality: This pre-coats the silica, ensuring all active silanol sites are neutralized before the pyrazole is introduced.

  • Loading: Dissolve the crude methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate in a minimum volume of DCM and load it onto the column.

  • Elution & Collection: Elute using the mobile phase. Monitor fractions via UV absorption (254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Co-evaporate with toluene (2x 10 mL) to azeotropically remove any residual TEA.

  • Self-Validation Check: Spot the purified product on a standard TLC plate and elute with a non-amine solvent (e.g., 100% EtOAc). If the spot streaks heavily but LC-MS confirms a single mass peak (>95% purity), the purification was successful. The streaking confirms the intrinsic tautomeric nature of the pure compound on raw silica .

Protocol B: pH-Controlled Liquid-Liquid Extraction

Use this protocol for the initial workup of the reaction to remove water-soluble impurities and unreacted precursors while protecting the ester.

  • Dilution: Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Buffered Wash: Wash the organic layer with an equal volume of cold (4 °C) 0.5 M phosphate buffer (pH 7.0). Causality: The buffer neutralizes the reaction mixture without crossing the pH thresholds that trigger ester hydrolysis.

  • Hydrazine Scavenging (Optional): If residual hydrazine is suspected, wash the organic layer with cold 0.1 M citric acid (pH ~4) for exactly 2 minutes, then immediately separate and wash with saturated aqueous NaCl (brine) .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C.

  • Self-Validation Check: Analyze the concentrated organic layer via FT-IR spectroscopy. The presence of a sharp, strong C=O stretching frequency at ~1735 cm⁻¹ validates that the ester carbonyl is intact. A shift of this peak to ~1700 cm⁻¹ alongside a broad O-H stretch indicates that protocol failure (hydrolysis) has occurred.

References[2] Tautomerism in 3,5-Dimethylpyrazole and its Derivatives: An In-depth Technical Guide. Benchchem.https://www.benchchem.com[1] Troubleshooting guide for pyrazolone compound stability issues. Benchchem. https://www.benchchem.com[3] Method for purifying pyrazoles (WO2011076194A1). Google Patents.https://patents.google.com/patent/WO2011076194A1/en

Optimization

Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are hindered by the unpredictable nature of pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are hindered by the unpredictable nature of pyrazole cyclizations and functionalizations. Pyrazoles are privileged scaffolds in medicinal chemistry, but their synthesis is notoriously prone to side reactions—most notably, the formation of inseparable regioisomeric mixtures and stalled intermediates.

This guide is designed to move beyond empirical "trial-and-error" chemistry. Here, we dissect the thermodynamic and kinetic causalities behind common side reactions and provide self-validating protocols to ensure your synthesis is robust, scalable, and highly regioselective.

Part 1: Diagnostic Hub

Before adjusting your reaction parameters, it is critical to identify the mechanistic bottleneck. The diagnostic workflow below outlines the primary failure modes in pyrazole synthesis and their corresponding physicochemical root causes.

Troubleshooting_Workflow Start Analyze Crude Mixture (LC-MS / NMR) Issue1 Multiple Regioisomers (Knorr Synthesis) Start->Issue1 Issue2 N1/N2 Alkylation Mixture Start->Issue2 Issue3 Incomplete Cyclization (Hydrazone present) Start->Issue3 Sol1 Switch to HFIP/TFE or adjust pH Issue1->Sol1 Steric/Electronic mismatch Sol2 Change Base (NaH vs K2CO3) & Solvent (DMSO) Issue2->Sol2 Tautomer equilibrium Sol3 Add Acid Catalyst (AcOH) & Heat Issue3->Sol3 High activation barrier

Diagnostic workflow for identifying and resolving pyrazole synthesis side reactions.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the Knorr synthesis of unsymmetrical 1,3-diketones consistently yield a mixture of regioisomers? A1: The Knorr synthesis proceeds via the initial condensation of a hydrazine with a 1,3-dicarbonyl to form a hydrazone intermediate, followed by intramolecular cyclization. When the dicarbonyl is unsymmetrical, the two electrophilic carbonyl carbons compete for the initial nucleophilic attack. Transient flow kinetic studies have revealed that under neutral conditions, the dehydration of the intermediate to form the pyrazole is the rate-determining step 1. If the difference in electrophilicity or steric hindrance between the two carbonyls is marginal, the activation energies for both cyclization pathways are nearly identical, resulting in a mixture of 3-substituted and 5-substituted pyrazoles.

Q2: How does annular tautomerism affect the N-alkylation of pyrazoles? A2: Unsubstituted NH-pyrazoles undergo rapid proton exchange (annular tautomerism) in solution, rendering the N1 and N2 positions chemically equivalent on the NMR timescale 2. Upon deprotonation by a base, the resulting pyrazolide anion is an ambidentate nucleophile with a delocalized negative charge. Alkylation of this anion is governed by the competition between kinetic control (attack at the less sterically hindered nitrogen) and thermodynamic control (formation of the most stable product) 3.

Q3: Why does my reaction stall at the hydrazone intermediate without forming the pyrazole ring? A3: Stalled cyclization usually occurs when the remaining carbonyl group is highly electron-deficient (e.g., adjacent to a CF₃ group) or sterically encumbered, which raises the activation barrier for the intramolecular nucleophilic attack. This requires external thermodynamic driving forces (heat) or electrophilic activation of the carbonyl (acid catalysis) to push the reaction to completion.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue A: Overcoming Poor Regioselectivity in Knorr Synthesis

Root Cause Analysis: Standard solvents (like ethanol or THF) fail to sufficiently differentiate the transition state energies of the two competing cyclization pathways.

The Solution: Switching to fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), leverages their strong hydrogen-bond donating capability. These solvents selectively hydrogen-bond to the more electron-rich carbonyl, artificially widening the electrophilicity gap between the two sites and directing the hydrazine attack with high precision 4.

Quantitative Data: Solvent Effects on Knorr Regioselectivity

Dicarbonyl SubstrateHydrazineSolventAdditiveRatio (3-Isomer : 5-Isomer)Yield (%)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolNone55 : 4582
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolAcOH (cat.)65 : 3585
1-Phenyl-1,3-butanedioneMethylhydrazineTFENone88 : 1290
1-Phenyl-1,3-butanedioneMethylhydrazineHFIPNone95 : 594

Protocol: Regioselective Knorr Synthesis using HFIP

  • Preparation: In an oven-dried flask under nitrogen, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) in anhydrous HFIP (0.5 M concentration).

  • Addition: Cool the solution to 0 °C. Slowly add the substituted hydrazine (1.05 eq) dropwise to prevent exothermic degradation.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor consumption of the dicarbonyl via TLC.

  • Isolation: Concentrate the mixture under reduced pressure. The high volatility of HFIP allows for easy solvent removal. Redissolve the crude in ethyl acetate, wash with water, and dry over Na₂SO₄.

  • Self-Validation Checkpoint: Do not proceed to column chromatography yet. Run a crude ¹H NMR. A successful regioselective reaction will display a single sharp singlet for the pyrazole C4-H (typically 6.0–6.5 ppm). A doublet of singlets in this region indicates a failure in regiocontrol, meaning the reaction parameters must be re-evaluated.

Issue B: Directing N-Alkylation (N1 vs N2 Regioisomers)

Root Cause Analysis: The pyrazolide anion can be attacked at either nitrogen. Using the wrong base/solvent combination leads to a statistical mixture of products. Functional group tuning, especially in trifluoromethylated pyrazoles, heavily influences this trajectory 5.

N_Alkylation_Pathways NH_Pyr NH-Pyrazole (Tautomeric Mixture) Base Deprotonation (Base) NH_Pyr->Base Anion Pyrazolide Anion (Delocalized) Base->Anion Kinetic Kinetic Control (NaH / Non-polar / Low Temp) Anion->Kinetic Thermo Thermodynamic Control (K2CO3 / DMSO / Heat) Anion->Thermo N2 N2-Alkylated Isomer (Electronically favored) Kinetic->N2 Less hindered trajectory N1 N1-Alkylated Isomer (Sterically favored) Thermo->N1 Most stable product

Mechanistic pathways governing kinetic vs. thermodynamic control in pyrazole N-alkylation.

The Solution: To achieve Thermodynamic Control (N1-alkylation) , use a mild base (K₂CO₃) in a highly polar aprotic solvent (DMSO) with heat. This allows the reaction to equilibrate to the most stable isomer. To achieve Kinetic Control (N2-alkylation) , use a strong, irreversible base (NaH) in a less polar solvent (THF or DME) at lower temperatures, forcing the electrophile to attack the least sterically hindered nitrogen.

Quantitative Data: Base and Solvent Influence on N-Alkylation

SubstrateAlkylating AgentBase / CatalystSolventTemp (°C)Regioisomer Ratio (N1:N2)Yield (%)
3-PhenylpyrazoleEthyl iodoacetateK₂CO₃DMSO8095 : 588
3-PhenylpyrazoleEthyl iodoacetateNaHTHF2510 : 9076
3-(CF₃)pyrazoleMethyl IodideK₂CO₃MeCN8050 : 5082
3-(CF₃)pyrazoleMethyl IodideMgBr₂ / DIPEADCM255 : 9571

Protocol: Thermodynamically Controlled N1-Alkylation

  • Deprotonation: Suspend the 3-substituted pyrazole (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq) in anhydrous DMSO (0.2 M). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise.

  • Equilibration: Heat the reaction mixture to 80 °C for 12 hours. The thermal energy is required to overcome the activation barrier for reversibility, ensuring the system settles into the thermodynamic minimum (N1-isomer).

  • Quenching: Cool to room temperature and quench with ice water. Extract with ethyl acetate.

  • Self-Validation Checkpoint: Perform a 2D NOESY NMR experiment on your purified product. If N1-alkylation was successful, you will observe a strong NOE cross-peak between the newly added alkyl protons and the pyrazole C5-H. If N2-alkylation occurred, the cross-peak will instead correlate with the C3-substituent.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing (Reaction Chemistry & Engineering) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Troubleshooting

Visual Diagnostics: Pyrazole Synthesis Troubleshooting

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when constructing the pyrazole core—a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when constructing the pyrazole core—a privileged scaffold in medicinal chemistry.

This guide moves beyond theoretical textbook reactions. It is engineered to provide you with field-proven, causality-driven solutions for optimizing reaction conditions, controlling regioselectivity, and maximizing yields.

Before diving into specific protocols, use the decision tree below to diagnose your reaction failures and identify the appropriate optimization pathway.

G Start Analyze Pyrazole Reaction Mixture CheckRegio Is Regioselectivity < 90:10? Start->CheckRegio CheckConv Is Conversion Incomplete? CheckRegio->CheckConv No Solvent Switch to Fluorinated Solvent (HFIP/TFE) CheckRegio->Solvent Yes Sterics Modify 1,3-Dicarbonyl Steric Bulk CheckRegio->Sterics Yes Oxidation Hydrazine Oxidation? Use Inert Atmosphere CheckConv->Oxidation Yes, color change AcidCat Add Lewis/Brønsted Acid (e.g., AcOH, BF3) CheckConv->AcidCat Yes, stalled Success Isolate Target Regioisomer CheckConv->Success No Solvent->CheckConv Sterics->CheckConv Oxidation->Success AcidCat->Success

Troubleshooting workflow for resolving regioselectivity and conversion issues in pyrazole synthesis.

FAQ & Troubleshooting Guide

Issue 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis

Q: When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, I always isolate an inseparable 1:1 mixture of regioisomers. How can I drive the reaction toward a single isomer?

The Causality: Regioselectivity in the Knorr pyrazole synthesis is governed by the differential electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogen atoms. In standard solvents like ethanol, the energy difference between the two transition states (leading to 1,3,5- vs. 1,4,5-trisubstituted pyrazoles) is minimal.

To override this, you must manipulate the hydrogen-bonding network of the transition state. Fluorinated alcohols, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), act as strong hydrogen-bond donors (high


 value) but poor nucleophiles. HFIP selectively activates the more sterically accessible, electron-rich carbonyl, effectively locking the conformation of the intermediate hydrazone and directing the subsequent intramolecular cyclization 1.

Quantitative Data Summary: | Solvent | Hydrogen Bond Donor (


) | Dielectric Constant (

) | Typical Regioisomeric Ratio (A:B) | | :--- | :--- | :--- | :--- | | Ethanol (EtOH) | 0.83 | 24.5 | 55:45 | | Toluene | 0.00 | 2.4 | 60:40 | | 2,2,2-Trifluoroethanol (TFE) | 1.51 | 26.1 | 85:15 | | Hexafluoro-2-propanol (HFIP) | 1.96 | 16.7 | > 95:5 | (Data represents standard optimization parameters for methylhydrazine reacting with unsymmetrical 1,3-diketones).

Self-Validating Protocol: Regioselective Synthesis using HFIP

  • Preparation: Flame-dry a round-bottom flask and purge with Argon to remove atmospheric moisture.

  • Reagent Mixing: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in anhydrous HFIP to achieve a 0.5 M concentration.

  • Controlled Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.05 equiv) dropwise over 10 minutes. Causality note: Controlling the exotherm prevents thermal scrambling of the kinetic intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Isolation: Remove the volatile HFIP under reduced pressure (bp ~58 °C). Purify the crude residue via silica gel chromatography (EtOAc/Hexanes).

  • Validation: Confirm the regiochemistry of the isolated product using 2D NMR (NOESY). A spatial correlation (cross-peak) between the N-alkyl protons and the adjacent pyrazole ring proton definitively confirms the substitution pattern 1.

Issue 2: Incomplete Conversion & Impurity Formation

Q: My pyrazole synthesis stalls at 70% conversion, and the reaction mixture turns dark brown. What is causing this, and how do I fix it?

The Causality: Discoloration and stalled reactions are classic symptoms of hydrazine oxidation and intermediate trapping. Hydrazines (especially aryl hydrazines like phenylhydrazine) are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, generating diazene intermediates and colored polymeric byproducts 2. Furthermore, if the initial condensation forms a highly stable enamine/hydrazone intermediate, the final dehydration step possesses a high activation barrier, causing the reaction to stall.

Self-Validating Protocol: Acid-Catalyzed, Anaerobic Pyrazole Formation

  • Degassing: Degas the chosen solvent (e.g., ethanol) by sparging with Argon for 15 minutes.

  • Setup: In a Schlenk flask under Argon, combine the 1,3-dicarbonyl (1.0 equiv) and the degassed solvent.

  • Acid Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality note: The acid protonates the intermediate hydroxyl group, turning it into a better leaving group (

    
    ) and drastically lowering the activation energy for cyclization.
    
  • Hydrazine Addition: Use a fresh hydrazine salt (e.g., phenylhydrazine hydrochloride) rather than the free base, as salts are oxidatively stable. Add 1.1 equiv to the flask.

  • Heating: Heat to reflux (100-110 °C) for 1-2 hours.

  • Validation & Isolation: Monitor the disappearance of the intermediate hydrazone mass via LC-MS. Once complete, remove from heat and slowly add cold deionized water while stirring. The fully aromatic pyrazole will precipitate as a solid. Collect via Büchner filtration 2.

Issue 3: Synthesizing Highly Hindered Scaffolds

Q: I need to synthesize a fully substituted (1,3,4,5-tetrasubstituted) pyrazole, but the Knorr synthesis fails completely due to steric clash. What is the alternative?

The Causality: 1,3-dicarbonyls with bulky substitution at the 2-position (


-carbon) physically block the nucleophilic attack required in the Knorr synthesis. For fully substituted pyrazoles, you must pivot to a 1,3-dipolar cycloaddition 3.

Reacting alkynes (dipolarophiles) with nitrilimines or diazo compounds (1,3-dipoles) bypasses the steric limitations of the condensation pathway. By generating nitrilimines in situ from hydrazonyl halides using a mild base, you can achieve a highly regioselective eliminative nitrilimine-alkene cycloaddition (ENAC) 3. The regioselectivity here is dictated by the HOMO-LUMO energy gaps between the dipole and dipolarophile, which can be precisely tuned via transition-metal catalysis or by utilizing electron-withdrawing groups on the alkyne 4.

Mechanistic Pathway: Knorr Synthesis & Regioisomer Divergence

Understanding the exact point of divergence in your reaction mechanism is critical for optimization. The diagram below illustrates how solvent choice directly influences the transition state.

Mechanism Dicarbonyl 1,3-Dicarbonyl Compound Condensation Nucleophilic Attack (Initial Condensation) Dicarbonyl->Condensation Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Condensation Hydrazone Hydrazone/Enamine Intermediate Condensation->Hydrazone - H2O Cyclization Intramolecular Cyclization (Dehydration) Hydrazone->Cyclization IsomerA 1,3,5-Trisubstituted Pyrazole Cyclization->IsomerA Path A (Favored by HFIP) IsomerB 1,4,5-Trisubstituted Pyrazole Cyclization->IsomerB Path B (Favored by EtOH)

Mechanistic pathway of the Knorr pyrazole synthesis highlighting divergent regioisomer formation.

References

  • National Center for Biotechnology Information (PMC). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available at:[Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

Sources

Optimization

Pyrazole Synthesis Support Center: Regioselectivity Optimization

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing challenges with regiocontrol during the constructi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing challenges with regiocontrol during the construction of pyrazole scaffolds.

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols to ensure reproducible, highly regioselective outcomes in your syntheses.

Diagnostic Workflow

Regioselectivity_Workflow Start Issue: Poor Regioselectivity in Pyrazole Synthesis Analyze Analyze Substrates: Sterics & Electronics Start->Analyze Solvent Modify Solvent: Use DMAc, TFE, or HFIP Analyze->Solvent Standard Knorr Condensation pH Adjust pH: Control Hydrazine Nucleophilicity Analyze->pH Unsymmetrical Hydrazine Alt Alternative Precursors: Hydrazones + Nitroolefins Analyze->Alt 1,3,4-Substitution Required Success High Regioselectivity Achieved Solvent->Success pH->Success Alt->Success

Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.

Frequently Asked Questions & Troubleshooting

Issue 1: Isomeric Mixtures in Knorr Condensations

Q: Why does my Knorr condensation with an unsymmetrical 1,3-diketone and an arylhydrazine yield a nearly 1:1 mixture of regioisomers, and how can I fix it?

A: The standard Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl with a hydrazine. In standard polar protic solvents (like ethanol or methanol) under reflux, the reaction is often governed by thermodynamic control, or the transition states leading to the two isomers lack sufficient energetic differentiation. Because the two electrophilic carbonyl carbons are attacked with similar rates by the terminal


 of the arylhydrazine, a mixture of 1,3,5- and 1,5,3-isomers results.

The Fix: Switch your solvent to an aprotic solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), or a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents drastically alter the hydrogen-bonding network of the transition state. DMAc stabilizes the kinetic intermediate, promoting a highly regioselective first nucleophilic attack. According to, running this reaction in DMAc at room temperature can shift the regioselectivity from 1.2:1 up to >95:5.

Issue 2: Controlling Hydrazine Nucleophilicity

Q: How can I control which nitrogen of a substituted hydrazine acts as the primary nucleophile to dictate the final regiochemistry?

A: The causality of hydrazine regioselectivity lies in the inherent pKa and steric profile of its two nitrogen atoms. In a substituted hydrazine (


), the terminal 

is generally less sterically hindered and more nucleophilic under neutral conditions.

The Fix: You can invert this intrinsic reactivity by strictly controlling the pH. By adding a strong acid (e.g.,


), the more basic terminal 

group becomes protonated (

). This renders the internal

the only available nucleophile to initiate the attack on the most electrophilic carbonyl. Furthermore, the acidic environment accelerates the secondary dehydration step, locking the system into the kinetically favored regioisomer before thermodynamic equilibration can occur.
Issue 3: Achieving 1,3,4-Trisubstitution

Q: I specifically need to synthesize a 1,3,4-trisubstituted pyrazole, but my current 1,3-diketone routes strongly favor the 1,3,5-isomer. What is the best alternative approach?

A: Standard Knorr approaches inherently favor 1,3,5-substitution because the carbon backbone of a 1,3-diketone naturally places substituents at the 3 and 5 positions upon cyclization. To achieve exclusive 1,3,4-regioselectivity, you must abandon the 1,3-diketone precursor entirely.

The Fix: Utilize a base-mediated [3+2] cycloaddition between N-monosubstituted hydrazones and nitroolefins, as developed by . Using a strong base like potassium tert-butoxide (


) deprotonates the hydrazone, generating an anionic nucleophile that undergoes a highly regioselective Michael addition to the nitroolefin. Subsequent cyclization and acid-quenched elimination of 

yield the 1,3,4-trisubstituted pyrazole exclusively.

Quantitative Data: Solvent & Catalyst Effects on Regioselectivity

The following table summarizes the causal relationship between solvent environment, temperature, and the resulting regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles from unsymmetrical 1,3-diketones.

Solvent SystemTemperatureAdditive / CatalystYield (%)Regioselectivity (Major:Minor)
Ethanol80 °C (Reflux)None85%1.2 : 1
Acetic Acid25 °C (RT)None70%2.0 : 1
DMAc25 °C (RT)None95%> 95 : 5
DMAc 25 °C (RT) 50 mol% 10 N HCl 98% > 99 : 1

Data extrapolated from the optimization studies of Gosselin et al. [1]. The combination of a highly polar aprotic solvent (DMAc) and aqueous acid locks the kinetic pathway.

Standard Operating Procedures (SOPs)

To guarantee trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each step includes a physical or analytical checkpoint to confirm the mechanistic causality is functioning as intended.

Protocol A: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

Optimized for 1,3,5-substitution control.

  • Substrate Solvation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) to a concentration of 0.5 M at room temperature.

    • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates poor substrate solubility, which will disrupt the transition-state stabilization and degrade regioselectivity.

  • Acidification: Add 50 mol% of 10 N aqueous HCl to the reaction vessel.

    • Validation Checkpoint: The pH of the solution should drop to < 2. This ensures the terminal

      
       of the incoming hydrazine will be rapidly protonated upon addition.
      
  • Hydrazine Addition: Add the arylhydrazine (1.05 eq) dropwise over 15 minutes.

    • Validation Checkpoint: Observe a mild exotherm (temperature increase of 2–5 °C). This confirms the rapid, kinetically controlled formation of the intermediate hydrazone.

  • Cyclization & Dehydration: Stir the mixture at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor via LC-MS. You should observe the transient mass of the uncyclized hydrazone intermediate steadily converting to the final pyrazole mass (

      
      ). The reaction is complete when the intermediate mass is <1% of the total ion current.
      
  • Quench & Isolation: Quench with saturated aqueous

    
     and extract with EtOAc. Wash the organic layer with water (3x) to completely remove the DMAc solvent, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Reversed Regioselectivity for 1,3,4-Trisubstituted Pyrazoles

Optimized via Nitroolefin Cycloaddition.

  • Reagent Mixing: Dissolve the N-monosubstituted hydrazone (1.0 eq) and the nitroolefin (1.2 eq) in anhydrous THF under an inert argon atmosphere.

    • Validation Checkpoint: The solution should remain stable and unreacted at this stage; no baseline spots should appear on TLC.

  • Base Activation: Cool the reaction to 0 °C and add potassium tert-butoxide (

    
    , 2.0 eq) portion-wise.
    
    • Validation Checkpoint: A deep, intense color change (often dark red or purple) must occur immediately. This visually validates the successful deprotonation of the hydrazone and the formation of the reactive anionic species.

  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: TLC should show the complete consumption of the starting nitroolefin and the appearance of a highly polar pyrazoline intermediate.

  • Acidic Aromatization: Quench the reaction by adding Trifluoroacetic Acid (TFA, 3.0 eq).

    • Validation Checkpoint: The addition of TFA is critical. You will observe the evolution of nitrous acid/nitrogen dioxide gas (brownish fumes in the headspace) as the nitro group is eliminated. This confirms the aromatization of the pyrazoline into the final 1,3,4-trisubstituted pyrazole. Failure to observe this means the intermediate is trapped.

  • Isolation: Neutralize carefully with saturated

    
    , extract with dichloromethane, dry, and concentrate for purification.
    

References

  • Title: Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis Source: Organic Letters (2006) URL: [Link]

  • Title: Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles Source: Organic Letters (2008) URL: [Link]

Troubleshooting

Technical Support Center: Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Stability

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating stability issues encountered with methyl 2-(3,5-dimethyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating stability issues encountered with methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. By explaining the underlying chemical principles and providing actionable protocols, this document aims to ensure the integrity of your research and development activities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common observations and concerns related to the stability of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and other pyrazole derivatives.

Q1: I've noticed my solid sample of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is developing a brownish tint over time. What's causing this and how can I prevent it?

A1: A brown discoloration in pyrazole derivatives is a common indicator of oxidation.[1][2] The pyrazole ring system can be susceptible to oxidation, which is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. To minimize oxidation, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[1][2] Additionally, storing the material in an amber glass vial or a container wrapped in aluminum foil to protect it from light, and keeping it at refrigerated (2-8°C) or frozen (-20°C) temperatures, will significantly slow down this degradation process.[1][2][3]

Q2: After a few weeks in the freezer, a new, more polar spot has appeared on the TLC plate of my compound. What could be the reason?

A2: The appearance of a new spot on a TLC plate, even under freezer conditions, suggests degradation.[1] For a methyl ester like methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, this could be due to hydrolysis of the ester group to the corresponding carboxylic acid, which would be more polar. This can be caused by residual moisture in the sample or storage container. Another possibility is slow oxidation, leading to more polar oxidized byproducts.[1] Ensure the compound is stored in a desiccated environment and under an inert atmosphere to prevent these issues.[1]

Q3: My compound shows inconsistent results in biological assays. Could stability be a factor?

A3: Absolutely. The presence of degradation products or even different tautomers can lead to inconsistent biological activity.[1] Degradants may have their own biological effects or could inhibit the activity of the parent compound. For N-unsubstituted pyrazoles, the presence of water can facilitate the interconversion between tautomers, which might have different binding affinities or activities.[1] It is crucial to re-purify the compound if degradation is suspected and to control the solvent and pH conditions of your assay buffers to manage tautomeric equilibrium.[1]

Q4: What are the ideal long-term storage conditions for methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate?

A4: For optimal long-term stability, methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate should be stored under the conditions summarized in the table below.[1][3]

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of all chemical degradation pathways.[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[1][2]
Light Protection from light (Amber vial or foil wrap)Prevents photodegradation.[1][3]
Moisture Dry environment (use of a desiccator)Prevents hydrolysis of the methyl ester.[1][3]
Container Tightly sealed glass vial with a PTFE-lined capPrevents exposure to air and moisture and avoids reaction with container materials.[3]

Q5: Is it advisable to store this compound in solution?

A5: Storing pyrazole derivatives in solution for extended periods is generally not recommended due to the increased risk of solvent-mediated degradation.[3] If short-term storage in solution is necessary, use a dry, aprotic solvent, and store the solution at low temperatures (-20°C or -80°C) under an inert atmosphere.[3] The stability in the chosen solvent should always be experimentally verified.[3]

Section 2: Troubleshooting Guide for Stability Issues

This section provides a systematic approach to identifying and resolving stability problems with methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Initial Assessment

If you suspect your compound is degrading, the first step is to systematically review your storage and handling procedures.

start Degradation Suspected storage Review Storage Conditions: - Temperature? - Atmosphere (Inert Gas)? - Light Exposure? - Container Seal? start->storage handling Review Experimental Protocol: - Solvents Used? - Exposure to Air/Moisture? - Incompatible Reagents? start->handling analysis Perform Analytical Characterization: - HPLC/LC-MS for Purity - NMR for Structural Integrity - TLC for Gross Impurities storage->analysis handling->analysis decision Is Degradation Confirmed? analysis->decision troubleshoot Proceed to In-Depth Troubleshooting decision->troubleshoot Yes no_degradation Re-evaluate Experimental Parameters (e.g., Assay Conditions) decision->no_degradation No

Caption: Workflow for initial assessment of suspected degradation.

In-Depth Investigation: Forced Degradation Studies

To understand the degradation pathways of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a forced degradation (or stress testing) study is highly recommended.[4] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradants and the development of a stability-indicating analytical method.[4]

Key Stress Conditions for Forced Degradation:

  • Acidic and Basic Hydrolysis: Investigates the susceptibility of the ester linkage to hydrolysis.

  • Oxidation: Assesses the compound's vulnerability to oxidative degradation.

  • Thermal Stress: Determines the impact of high temperatures on stability.

  • Photostability: Evaluates the effect of light exposure.

The goal is to achieve a target degradation of 10-30%, which is sufficient to detect and characterize the primary degradation products.[4]

start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution) (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B Guidelines) start->photo analysis Analyze Samples at Time Points (e.g., 2, 4, 8, 24h) by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Calculate % Degradation - Identify Degradants - Assess Peak Purity analysis->evaluation Parent Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Hydrolysis 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (Carboxylic Acid) Parent->Hydrolysis H⁺ or OH⁻ / H₂O Oxidation Oxidized Pyrazole Derivatives (e.g., Hydroxylated Ring) Parent->Oxidation [O] / O₂ Photodegradation Photolytic Adducts or Rearrangement Products Parent->Photodegradation hν (Light)

Sources

Optimization

Technical Support Center: Synthesis and Purification of 3,5-Dimethylpyrazole

Welcome to the technical support center for the synthesis of 3,5-dimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-dimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3,5-dimethylpyrazole?

A1: The most prevalent and well-established method is the Knorr pyrazole synthesis, which involves the condensation reaction of acetylacetone (2,4-pentanedione) with a hydrazine source.[1][2] This reaction is typically robust, offering high yields of the desired product. The choice between using hydrazine hydrate or hydrazine sulfate is a key consideration.

Q2: Should I use hydrazine hydrate or hydrazine sulfate for the synthesis?

A2: Both reagents are effective, but they present different challenges. The reaction with hydrazine hydrate can be highly exothermic and sometimes violent, necessitating careful temperature control.[3] However, it often results in a cleaner reaction profile with fewer inorganic byproducts.[4] Using hydrazine sulfate in an alkaline solution is generally a milder reaction but introduces inorganic salts (e.g., sodium sulfate) into the reaction mixture, which must be removed during workup.[3]

Q3: My crude product is a yellow or reddish color. What causes this and how can I fix it?

A3: Colored impurities in pyrazole synthesis are common and often arise from side reactions involving the hydrazine starting material, which can be sensitive to air and light.[1] These impurities can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration.[1]

Q4: I'm seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A4: Besides unreacted starting materials (acetylacetone and hydrazine), common byproducts include hydrazone or pyrazoline intermediates resulting from incomplete cyclization or aromatization.[1] The presence of these can be confirmed using spectroscopic methods like NMR and GC-MS.

Q5: What is the best way to purify the final 3,5-dimethylpyrazole product?

A5: Recrystallization is the most common and effective method for purifying 3,5-dimethylpyrazole. Solvents such as petroleum ether or n-hexane are frequently recommended.[2] For more persistent impurities, column chromatography on silica gel can be employed.

Troubleshooting Guide

This section provides a detailed breakdown of specific issues you may encounter during the synthesis and purification of 3,5-dimethylpyrazole, along with their probable causes and recommended solutions.

Issue 1: Low Yield of 3,5-Dimethylpyrazole

Symptoms:

  • The isolated mass of the product is significantly lower than the theoretical yield.

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or improper stoichiometry.

  • Loss of Product During Workup: 3,5-dimethylpyrazole has some solubility in water, and significant amounts can be lost if the aqueous layer is not thoroughly extracted.

  • Side Reactions: The formation of byproducts consumes the starting materials, reducing the yield of the desired product.

Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it or moderately increasing the temperature.

    • Stoichiometry: While a 1:1 molar ratio of acetylacetone to hydrazine is theoretically required, a slight excess of hydrazine can sometimes drive the reaction to completion.

  • Improve Extraction Efficiency:

    • Perform multiple extractions (at least 3-4 times) of the aqueous layer with a suitable organic solvent like ether or dichloromethane.

    • Saturating the aqueous layer with sodium chloride can decrease the solubility of the product in water and improve extraction efficiency.

Issue 2: Presence of Unreacted Starting Materials in the Product

Symptoms:

  • TLC analysis shows spots corresponding to acetylacetone and/or hydrazine.

  • NMR spectrum of the crude product shows characteristic peaks of acetylacetone.

  • The product may have an oily or sticky consistency due to the presence of liquid starting materials.

Possible Causes:

  • Incomplete Reaction: As with low yield, this is a primary cause.

  • Inefficient Workup: Failure to completely remove the starting materials during the extraction and washing steps.

Solutions:

  • Removal of Unreacted Acetylacetone:

    • Aqueous Wash: Washing the organic extract with a dilute sodium bicarbonate solution can help remove unreacted acetylacetone.

    • Recrystallization: Unreacted acetylacetone is typically a liquid and will be removed in the mother liquor during recrystallization.

  • Removal of Unreacted Hydrazine:

    • Acidic Wash: Washing the organic extract with a dilute acid solution (e.g., 1 M HCl) will convert the basic hydrazine into its water-soluble salt, which can then be easily separated with the aqueous layer.[1]

Issue 3: Contamination with Hydrazone or Pyrazoline Intermediates

Symptoms:

  • The presence of additional peaks in the NMR spectrum that do not correspond to 3,5-dimethylpyrazole or starting materials.

  • Broadened melting point range of the isolated solid.

  • GC-MS analysis shows peaks with mass-to-charge ratios corresponding to the intermediates.

Causality Behind Byproduct Formation:

The reaction between acetylacetone and hydrazine proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. If the reaction conditions are not optimal (e.g., insufficient heating or reaction time), the reaction may stall at the intermediate stages.

Experimental Workflow for Identification and Removal:

  • Identification:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the crude product. The presence of non-aromatic C-H protons or sp³-hybridized carbons in the pyrazole ring region could indicate the presence of pyrazoline intermediates.

    • GC-MS Analysis: This is a powerful technique to separate and identify the components of the crude mixture based on their mass-to-charge ratios.[1]

  • Removal:

    • Promote Complete Reaction: If significant amounts of intermediates are detected, you can attempt to complete the reaction by redissolving the crude product in a suitable solvent (e.g., ethanol) and refluxing for an additional period, possibly with a catalytic amount of acid.

    • Column Chromatography: If the above method is unsuccessful, column chromatography on silica gel is an effective method for separating the more polar intermediates from the less polar 3,5-dimethylpyrazole.

Data Presentation

Table 1: Physical Properties of 3,5-Dimethylpyrazole and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,5-DimethylpyrazoleC₅H₈N₂96.13106-108218
AcetylacetoneC₅H₈O₂100.12-23140.4
Hydrazine HydrateH₆N₂O50.06-51.7120.1

Data sourced from various chemical suppliers and literature.

Experimental Protocols

Protocol 1: Recrystallization of 3,5-Dimethylpyrazole
  • Dissolution: Dissolve the crude 3,5-dimethylpyrazole in a minimal amount of hot petroleum ether (boiling range 90-100 °C) or n-hexane.[2][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Protocol 2: Acidic Wash for Hydrazine Removal
  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer, which now contains the protonated hydrazine.

  • Repeat (Optional): For heavily contaminated samples, repeat the acidic wash.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Synthesis and Byproduct Formation Pathway

G acetylacetone Acetylacetone hydrazone Hydrazone Intermediate acetylacetone->hydrazone + Hydrazine hydrazine Hydrazine hydrazine->hydrazone byproducts Colored Byproducts hydrazine->byproducts Decomposition pyrazoline Pyrazoline Intermediate hydrazone->pyrazoline Intramolecular Cyclization product 3,5-Dimethylpyrazole pyrazoline->product Dehydration (Aromatization)

Caption: Synthesis of 3,5-dimethylpyrazole and potential byproduct formation.

Diagram 2: Troubleshooting Workflow for Impure Product

G start Crude 3,5-Dimethylpyrazole analytical Analytical Assessment (TLC, NMR, GC-MS) start->analytical unreacted_sm Unreacted Starting Materials Present? analytical->unreacted_sm intermediates Intermediates Present? unreacted_sm->intermediates No acid_wash Perform Acidic/Basic Washes unreacted_sm->acid_wash Yes colored Product is Colored? intermediates->colored No column Column Chromatography intermediates->column Yes charcoal Activated Charcoal Treatment colored->charcoal Yes recrystallize Recrystallization colored->recrystallize No acid_wash->analytical column->analytical charcoal->recrystallize pure_product Pure 3,5-Dimethylpyrazole recrystallize->pure_product

Caption: A logical workflow for troubleshooting and purifying crude 3,5-dimethylpyrazole.

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]

  • Ataman Kimya. (n.d.). 3,5-DIMETHYLPYRAZOLE. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Triazines and related products. Part 24. Synthesis of pyrazol-4-ylidenehydrazinoimidazoles by hydrazinolysis of imidazo[5,1-c][1][6][7]-triazines and 2-arylazoimidazoles by diazonium coupling reactions. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Acetylacetone. [Link]

  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Indian Journal of Chemistry. (n.d.). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. [Link]

  • PMC. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • ACS Omega. (2021, March 17). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. [Link]

  • PMC. (n.d.). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. [Link]

  • ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). [Link]

  • MDPI. (2022, November 5). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

  • ResearchGate. (n.d.). (PDF) Decompostion of Hydrazine in Aqueous Solutions. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. [Link]

  • Scilit. (n.d.). Identification of conjugated metabolites of pyrazolone drugs in human urine by pyrolysis-mass spectrometry. [Link]

  • NASA Technical Reports Server. (n.d.). In-Situ Analysis of Hydrazine Decomposition Products. [Link]

  • Wikipedia. (n.d.). Acetone hydrazone. [Link]

  • ResearchGate. (2017, May 12). (PDF) Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • Iowa State University Digital Repository. (2013, September 30). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • DTIC. (1971, October 27). RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • IJTSRD. (2022, August 15). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • Organic Syntheses. (n.d.). Acetone hydrazone. [Link]

  • Semantic Scholar. (n.d.). Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. [https://www.semanticscholar.org/paper/Abstract-The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-Lancelot-Landelle/060932c024227918a0a95781a8f90382379366e6]([Link]

  • Patsnap. (2009, July 1). Method for preparing 3.5-dimethylpyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate (1b). [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Separating Pyrazole Regioisomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrazole regioisomer separation. This guide is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole regioisomer separation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet significant challenge of isolating specific pyrazole regioisomers. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, the synthesis of unsymmetrically substituted pyrazoles often yields mixtures of regioisomers—structural isomers that differ only in the placement of substituents on the pyrazole ring.[3][4]

These isomers can exhibit vastly different biological activities and physicochemical properties.[3] Therefore, obtaining a single, pure regioisomer is frequently a prerequisite for advancing a drug discovery program. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you prevent the formation of isomeric mixtures and effectively separate them when they do occur.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the fundamental principles governing the formation and separation of pyrazole regioisomers.

Q1: What exactly are pyrazole regioisomers, and why is their separation so difficult?

A1: In the context of this guide, pyrazole regioisomers arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4] Because the hydrazine can attack either of the two non-equivalent carbonyl groups, two different pyrazole products can form. For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[3]

The primary challenge in separating these regioisomers stems from their very similar physical and chemical properties.[5] They often have nearly identical polarities, boiling points, and solubilities, which makes conventional purification techniques like column chromatography and crystallization exceptionally challenging.[3][5]

Q2: What key factors control the ratio of regioisomers formed during synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several factors related to the reactants and reaction conditions.[4] Understanding these can help you steer the reaction toward your desired product. The main influences are:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl groups, thereby directing the initial nucleophilic attack to the less sterically hindered site.[3][4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is critical. Electron-withdrawing groups near a carbonyl carbon make it more electron-deficient and thus a more favorable target for the initial hydrazine attack.[4]

  • Reaction Conditions: This is often the most practical factor to control. The choice of solvent, pH (acidic, basic, or neutral), and temperature can significantly alter the reaction pathway and, consequently, the final ratio of regioisomers.[3][4]

The diagram below illustrates the competing pathways in the synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical diketone.

cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start Unsymmetrical 1,3-Diketone (R2-CO-CH2-CO-R3) Hydrazine Substituted Hydrazine (R1-NH-NH2) PathwayA Pathway A: Attack at Carbonyl near R2 Start->PathwayA Steric/Electronic Control PathwayB Pathway B: Attack at Carbonyl near R3 Start->PathwayB Steric/Electronic Control Hydrazine->PathwayA Steric/Electronic Control Hydrazine->PathwayB Steric/Electronic Control ProductA Regioisomer 1 (1,5-disubstituted-3-R3) PathwayA->ProductA Cyclization ProductB Regioisomer 2 (1,3-disubstituted-5-R3) PathwayB->ProductB Cyclization

Caption: Competing pathways in unsymmetrical pyrazole synthesis.
Section 2: Proactive Troubleshooting - Achieving Regioselective Synthesis

The most effective way to deal with regioisomers is to prevent or minimize their formation. This section provides strategies to improve the selectivity of your synthesis.

Q3: My reaction consistently produces a nearly 1:1 mixture of regioisomers. How can I favor the formation of one product?

A3: A 1:1 ratio suggests that the steric and electronic factors of your substrates are not different enough to favor one pathway over the other under your current conditions. To break this equivalence, consider the following adjustments:

  • Modify Reaction Conditions: This is the first and easiest variable to explore.

    • pH Adjustment: The reaction mechanism is sensitive to pH. Adding a catalytic amount of acid (e.g., acetic acid) or base can alter the initial condensation step and influence the regiochemical outcome.[3]

    • Temperature Control: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of one regioisomer over the other.[3]

  • Re-evaluate Starting Materials: If possible, consider modifying your starting materials to exaggerate the steric or electronic differences between the two carbonyl groups.

  • Explore Alternative Synthetic Routes: If the Knorr synthesis is not providing the desired selectivity, other named reactions for pyrazole synthesis might offer a different regiochemical outcome, such as the Paal-Knorr synthesis or 1,3-dipolar cycloaddition approaches.[3][6]

Q4: Can the choice of solvent dramatically impact the regioselectivity?

A4: Absolutely. The solvent plays a critical role in stabilizing intermediates and transition states. In recent years, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole synthesis.[4] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.[4]

Below is a summary of data comparing the regioisomeric ratio of products from the reaction of a 1,3-diketone with methylhydrazine in various solvents.

SolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)
Methanol (MeOH)25121 : 1.1
Dichloromethane (DCM)25121.2 : 1
Toluene8061.5 : 1
2,2,2-Trifluoroethanol (TFE) 25 1 19 : 1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) 25 1 >20 : 1
Data adapted from a study on improving regioselectivity with fluorinated solvents.[4]
Section 3: Reactive Troubleshooting - A Guide to Separating Regioisomeric Mixtures

When a mixture of regioisomers is unavoidable, a systematic approach to purification is required. This section details the most effective separation techniques and provides troubleshooting for common issues.

Q5: I have a mixture of regioisomers. What's the best way to approach the separation?

A5: The optimal approach depends on the scale of your reaction and the properties of your specific isomers. Column chromatography is the most common and versatile method.[1][3] However, fractional crystallization can be highly effective if your isomers have differing solubilities. The workflow below provides a general decision-making framework.

Start Start: Regioisomeric Mixture TLC 1. Analytical TLC Screening (Multiple Solvent Systems) Start->TLC SeparationCheck Is there baseline separation on TLC? TLC->SeparationCheck ColumnChrom 2. Preparative Column Chromatography (Silica or Alumina) SeparationCheck->ColumnChrom Yes Reoptimize Re-optimize TLC: - Different solvent system - Different stationary phase (e.g., alumina) SeparationCheck->Reoptimize No Fractions 3. Collect & Analyze Fractions ColumnChrom->Fractions PurityCheck Are fractions pure? Fractions->PurityCheck Combine 4. Combine Pure Fractions & Evaporate PurityCheck->Combine Yes Crystallization Try Fractional Crystallization (If solid & solubilities differ) PurityCheck->Crystallization No HPLC Consider Preparative HPLC PurityCheck->HPLC No Success Success: Isolated Regioisomers Combine->Success Crystallization->Success If Successful HPLC->Success If Successful Reoptimize->TLC

Caption: General workflow for separating pyrazole regioisomers.
Subsection 3.1: Column Chromatography
Q6: My regioisomers are co-eluting or have very poor separation (ΔRf < 0.1) on a silica gel column. What should I do?

A6: This is a very common problem. If the spots are not well-separated on a TLC plate, they will not separate on a column using the same eluent.[5]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically screen a range of solvent systems with varying polarity using TLC. Test mixtures like hexane/ethyl acetate, hexane/dichloromethane, and dichloromethane/methanol.

    • Use a Ternary System: Sometimes adding a third solvent in a small percentage (e.g., 1-2% methanol or triethylamine in a hexane/ethyl acetate mixture) can drastically alter selectivity and improve separation.

    • Employ a Shallow Gradient: If running a gradient, make it much shallower around the polarity where your compounds elute. An isocratic (single solvent mixture) elution that gives the best TLC separation is often the most effective.[5]

  • Change the Stationary Phase: If silica gel fails, consider an alternative stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to the acidic silica gel and may resolve your isomers.

  • Consider HPLC: For very difficult separations or for achieving high purity on a small scale, High-Performance Liquid Chromatography (HPLC) with either normal-phase or reverse-phase columns can provide the necessary resolution.[5][7]

Q7: My crude product is not soluble in the hexane-based eluent I plan to use. How should I load it onto the column?

A7: You should use the dry loading method. Loading the sample dissolved in a strong, polar solvent (like dichloromethane or methanol) directly onto the column will destroy the separation of early-eluting compounds.[5]

Dry Loading Protocol:

  • Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Thoroughly mix and then evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column. This technique ensures that your entire sample starts as a very narrow band at the top of the column, leading to significantly better separation.[5]

Protocol: Separation of Pyrazole Regioisomers via Flash Chromatography

This protocol provides a generalized, self-validating system for separating a regioisomeric mixture.

  • TLC Analysis:

    • Screen at least three different solvent systems (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane).

    • Identify the system that provides the best separation between the two isomer spots with the lower spot having an Rf value of approximately 0.2-0.3. This will be your starting eluent.[3]

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column as a slurry using your chosen initial mobile phase. Ensure the silica gel is packed evenly without any air bubbles.[5]

  • Sample Loading (Dry Loading):

    • Prepare your sample as a dry powder adsorbed onto silica gel as described in Q7.

    • Gently add the dry powder to the top of the packed column, creating a thin, even layer.

    • Carefully add a small layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution and Fractionation:

    • Begin eluting the column with your chosen solvent system. Use positive air pressure for a consistent flow rate.[5]

    • Collect fractions systematically (e.g., every 10-20 mL, depending on column size).

    • Monitor the collected fractions by TLC to identify which fractions contain your separated isomers.

  • Post-Processing:

    • Combine the pure fractions of each isomer separately.

    • Remove the solvent under reduced pressure to yield your isolated, pure regioisomers.[5]

Section 4: Post-Separation Analysis - Confirming Isomer Identity

After successful separation, it is crucial to unambiguously determine the structure of each isolated compound.

Q8: I have successfully separated two isomers. How can I definitively confirm the identity of each one?

A8: Unambiguous characterization is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[4] While 1H and 13C NMR will show distinct sets of peaks for each isomer, the definitive assignment of regiochemistry requires a 2D NMR experiment.

  • 1H and 13C NMR: These spectra will confirm that you have two distinct, pure compounds. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the isomers.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for assigning regiochemistry.[1][2][4] The NOESY experiment detects spatial proximity between protons (typically < 5 Å). By observing a cross-peak between the N-H proton (or a substituent on N1) and a substituent on either the C3 or C5 position, you can definitively determine the connectivity and thus the identity of the regioisomer.

References
  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • Kelly, T. A., & Wustrow, D. J. (2000). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Organic Letters, 2(19), 3027-3029. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43. [Link]

  • Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. [Link]

  • UNI ScholarWorks. (n.d.). The Cobalt-3,5-Dimethylpyrazole Reaction. [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Wabli, R. I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25389-25399. [Link]

  • SciSpace. (n.d.). The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. [Link]

  • El-Eisawy, M. M. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. Tetrahedron Letters, 48(1), 33-36. [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]

  • Divulga UAB. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Synthesis

Welcome to the technical support center for the synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this important pyrazole derivative.

I. Introduction to the Synthesis

The synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves a multi-step process. A common and versatile method is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] This is a robust reaction for creating substituted pyrazoles.[1] The subsequent esterification of a pyrazole carboxylic acid precursor is a key final step.

This guide will focus on the common challenges associated with scaling up this synthesis, including reaction control, impurity profiles, and product isolation.

II. Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis:

Q1: What is the most common synthetic route for this pyrazole derivative?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] This is followed by functionalization at the 4-position and subsequent esterification to yield the final product.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, including the purity of your starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), and product loss during workup and purification.[4][5] It's crucial to use high-purity reagents and optimize reaction parameters.

Q3: I am observing significant amounts of a regioisomeric byproduct. How can I improve selectivity?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis, especially with unsymmetrical dicarbonyl compounds.[1][4] Optimizing reaction conditions such as temperature and solvent can enhance selectivity.[4] Lowering the reaction temperature often favors the formation of the desired isomer.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The use of hydrazine and its derivatives poses the main safety risk. Hydrazine is toxic and potentially explosive.[4] Reactions involving hydrazine can be highly exothermic, so careful temperature control is critical to prevent thermal runaway.[4][6] Always handle hydrazine derivatives with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Q5: What are the best practices for purifying the final product on a larger scale?

A5: Recrystallization is often the most effective method for purifying the final product at scale.[4] A solvent screen is recommended to identify the optimal solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature. Column chromatography can also be used but may be less practical for very large quantities.[4]

III. Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their causes, and actionable solutions.

Issue 1: Low Yield in the Knorr Pyrazole Synthesis Step

Symptoms:

  • Low conversion of starting materials observed by TLC or HPLC analysis.

  • The isolated yield of the pyrazole core is significantly below theoretical expectations.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degraded Hydrazine Reagent Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[2]Use fresh, high-purity hydrazine. If using a salt, ensure it is properly stored. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. Insufficient heat can lead to an incomplete reaction.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. For some pyrazole syntheses, adjusting the temperature from room temperature to 60°C has been shown to improve yield.[5]
Incorrect Solvent Choice The solvent can significantly influence reaction kinetics and solubility of reactants.Aprotic dipolar solvents like DMF or NMP have been reported to give better results for the cyclocondensation of aryl hydrazines with 1,3-diketones compared to polar protic solvents like ethanol.[5] Perform a solvent screen to identify the optimal medium for your specific substrates.
Lack of Catalyst or Inefficient Catalyst Many pyrazole syntheses are acid-catalyzed.[1][3][7] The absence or inefficiency of the catalyst can slow down the reaction.Add a catalytic amount of a suitable acid, such as glacial acetic acid.[2] If a catalyst is already in use, consider screening other acid catalysts or optimizing the catalyst loading.
Product Loss During Workup The pyrazole product may have some solubility in the aqueous phase during extraction, or may not fully precipitate.Optimize the pH during the workup to ensure the product is in its least soluble form. Use a suitable organic solvent for extraction and ensure complete phase separation. When precipitating the product, cooling the mixture in an ice bath can maximize recovery.[2]
Issue 2: Poor Regioselectivity

Symptoms:

  • NMR or LC-MS analysis shows the presence of a significant amount of an undesired regioisomer.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Reaction Kinetics Favoring Multiple Isomers The initial nucleophilic attack of the hydrazine can occur at either carbonyl group of an unsymmetrical 1,3-dicarbonyl compound, leading to a mixture of products.[1]Modify reaction conditions to favor the desired isomer. Lowering the reaction temperature can often improve selectivity.[4] Screen different solvents and catalysts as these can influence the regiochemical outcome.[4]
Steric and Electronic Effects The substituents on both the dicarbonyl compound and the hydrazine influence the site of initial attack.If possible, consider modifying the starting materials to introduce steric bulk or electron-withdrawing/donating groups that can direct the reaction towards the desired regioisomer.
Issue 3: Challenges in the Esterification Step

Symptoms:

  • Incomplete conversion of the pyrazole carboxylic acid to the methyl ester.

  • Hydrolysis of the ester product during workup.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid Catalyst or Esterification Reagent Standard Fischer esterification requires a strong acid catalyst and an excess of the alcohol.Use a sufficient amount of a strong acid catalyst like sulfuric acid. Employ a large excess of methanol to drive the equilibrium towards the product. Alternatively, consider using a different esterification method such as reaction with methyl iodide in the presence of a base.
Water Present in the Reaction Mixture Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.Ensure all reagents and glassware are dry. Use anhydrous methanol and a drying agent if necessary.
Product Hydrolysis During Aqueous Workup Prolonged exposure to acidic or basic aqueous conditions during workup can lead to hydrolysis.Neutralize the reaction mixture carefully before or during extraction. Minimize the contact time with the aqueous phase.
Issue 4: Scale-Up Complications

Symptoms:

  • Exothermic runaway during the pyrazole formation step.

  • Inconsistent results and impurity profiles compared to lab-scale batches.

  • Difficulties with product isolation and purification at a larger scale.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Heat Dissipation The surface-area-to-volume ratio decreases as the reaction scale increases, making heat removal less efficient.[6][8]Use a jacketed reactor with a reliable temperature control unit.[6] Implement controlled, slow addition of the hydrazine reagent to manage the exotherm.[4] Ensure adequate dilution with an appropriate solvent to absorb the heat of reaction.[4]
Inefficient Mixing Inadequate agitation in a larger reactor can lead to localized "hot spots" and concentration gradients, resulting in side reactions and inconsistent product quality.[6]Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture. The agitation speed should be optimized to ensure homogeneity.
Changes in Reagent Addition Rates The rate of reagent addition can impact the reaction profile.Maintain a consistent and controlled addition rate that has been optimized at a smaller scale.
Crystallization and Filtration Issues What works well for crystallization and filtration in the lab may not be directly transferable to a larger scale.Conduct crystallization studies to optimize solvent ratios, cooling profiles, and seeding strategies. For filtration, select appropriate equipment (e.g., Nutsche filter) for the scale of operation.

IV. Experimental Workflows and Diagrams

General Knorr Pyrazole Synthesis Workflow

The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.

Knorr_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mix in Solvent with Acid Catalyst Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Heating Heat and Stir Mixing->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Precipitation Precipitate Product (e.g., add water) Monitoring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Product Filtration->Drying Purification Recrystallize or Chromatography Drying->Purification Product Pyrazole Product Purification->Product

Caption: General workflow for the Knorr pyrazole synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low reaction yields.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Hydrazine Is Hydrazine Fresh? Check_Reagents->Check_Hydrazine [Pure] Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents [Impure] Optimize_Conditions Optimize Reaction Conditions Check_Hydrazine->Optimize_Conditions [Yes] Inert_Atmosphere Run Under Inert Atmosphere Check_Hydrazine->Inert_Atmosphere [No] Adjust_Temp_Time Adjust Temperature and/or Reaction Time Optimize_Conditions->Adjust_Temp_Time Check_Workup Review Workup Procedure Optimize_Extraction Optimize Extraction and Precipitation Check_Workup->Optimize_Extraction Use_Fresh_Reagents->Check_Hydrazine Inert_Atmosphere->Optimize_Conditions Screen_Solvents Screen Solvents Adjust_Temp_Time->Screen_Solvents Optimize_Catalyst Optimize Catalyst Screen_Solvents->Optimize_Catalyst Optimize_Catalyst->Check_Workup Success Yield Improved Optimize_Extraction->Success

Caption: Troubleshooting workflow for low reaction yield.

V. Detailed Experimental Protocol: Knorr Pyrazole Synthesis of a Model Pyrazole Ester

This protocol describes the synthesis of a pyrazole-carboxylate ester, a key intermediate.

Materials:

  • Hydrazine derivative (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[9]

  • Add a catalytic amount of glacial acetic acid to the solution.[9]

  • Add the β-ketoester dropwise to the stirred solution at room temperature.[9]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-carboxylate ester.

VI. References

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. Available from: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Rsc.org. Available from: [Link]

  • Large‐scale synthesis of 1H‐pyrazole. ResearchGate. Available from: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing bioactivity of pyrazole propanoate derivatives

Title: Comparative Bioactivity Guide: Pyrazole Propanoate Derivatives in Drug Discovery Executive Summary & Structural Rationale Pyrazole propanoate derivatives have emerged as highly versatile scaffolds in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity Guide: Pyrazole Propanoate Derivatives in Drug Discovery

Executive Summary & Structural Rationale

Pyrazole propanoate derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry. The unique architecture of these molecules—combining a metabolically stable pyrazole core with a flexible propanoic acid moiety—allows for precise tuning of biological activity.

From a structural perspective, the two-carbon linker of the propanoate group provides optimal conformational flexibility. This enables the terminal carboxylate (


) to act as a critical pharmacophore, reaching deep into target binding pockets to form robust electrostatic interactions (salt bridges) with positively charged amino acid residues (e.g., Arginine or Lysine). Meanwhile, the pyrazole core facilitates 

stacking and hydrophobic interactions.

This guide objectively compares the performance, targets, and validation methodologies of three primary classes of pyrazole propanoate derivatives: Coumarin-fused, Purinyl-substituted, and Halogenated/Cyclopropyl variants.

Mechanistic Pathways & Target Comparison

To effectively leverage these compounds, researchers must understand their distinct mechanisms of action.

  • Coumarin-Pyrazole Propanoates: These derivatives are engineered primarily as antibacterial agents. They act as competitive inhibitors of Dihydropteroate Synthetase (DHPS), a critical enzyme in the bacterial folate synthesis pathway [1].

  • Purinyl-Pyrazole Propanoates: These compounds are potent antagonists of the

    
     Adenosine Receptor. By blocking this 
    
    
    
    -coupled GPCR, they inhibit cAMP accumulation and reduce Vascular Endothelial Growth Factor (VEGF) secretion, making them highly valuable in anti-angiogenesis and cancer therapeutics [2].

Mechanisms cluster_A Purinyl-Pyrazole Propanoates (Anticancer) cluster_B Coumarin-Pyrazole Propanoates (Antibacterial) A1 Purinyl-Pyrazole Propanoate A2 A2B Adenosine Receptor A1->A2 Antagonizes A3 Decreased cAMP & VEGF A2->A3 Inhibits Gs Signaling A4 Anti-Angiogenesis & Tumor Suppression A3->A4 Induces B1 Coumarin-Pyrazole Propanoate B2 Dihydropteroate Synthetase (DHPS) B1->B2 Competitive Inhibition B3 Disrupted Folate Synthesis B2->B3 Blocks Pathway B4 Bacterial Cell Death (E. coli, E. faecalis) B3->B4 Causes

Caption: Dual mechanisms of action for distinct pyrazole propanoate derivative classes.

Quantitative Bioactivity Comparison

The following table synthesizes the performance metrics of these derivatives against their respective biological targets, providing a benchmark for lead optimization.

Compound ClassRepresentative ScaffoldPrimary TargetKey Bioactivity Metric (Performance)Ref
Coumarin-Pyrazole Propanoates Substituted coumarin-based pyrazolyl propanoic acid (e.g., Compound 4b)Bacterial DHPSMIC:

(E. coli),

(E. faecalis). Outperforms standard Ciprofloxacin in specific resistant strains.
[1]
Purinyl-Pyrazole Propanoates 2-[4-(2,6-dioxo-1,3-dipropyl-1,3,7-trihydropurin-8-yl)pyrazolyl]propanoic acid

Adenosine Receptor

:
Low nanomolar antagonism. Significantly reduces tumor VEGF levels and inhibits B-16 tumor growth in vivo.
[2]
Halogenated/Cyclopropyl Propanoates 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acidBroad-spectrum (Enzymatic/Receptor)Efficacy: Significant reduction in inflammatory markers; strong inhibition of S. aureus growth.[3]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds must utilize self-validating assay systems. Below are the field-proven protocols for evaluating the two primary classes.

Workflow W1 1. Scaffold Synthesis W2 2. Target Docking (DHPS / A2B) W1->W2 W3 3. In Vitro Assays (MIC / cAMP) W2->W3 W4 4. In Vivo Efficacy Validation W3->W4

Caption: Standard preclinical evaluation workflow for pyrazole propanoates.

Protocol A: High-Throughput MIC Determination (Coumarin-Pyrazole Propanoates)

This protocol measures the antibacterial efficacy of DHPS-targeting derivatives using a colorimetric broth microdilution method.

  • Inoculum Standardization: Cultivate E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an

    
     of 0.08–0.1.
    
    • Causality: Standardizing the inoculum to exactly

      
       in the final assay ensures the compound-to-target ratio remains consistent across all replicates, preventing artificial MIC inflation.
      
  • Compound Dilution: Prepare a 2-fold serial dilution of the pyrazole propanoate derivative in DMSO, then dilute 1:100 in MHB to achieve a final concentration range of

    
     to 
    
    
    
    . Ensure final DMSO concentration is
    
    
    to prevent solvent toxicity.
  • Assay Assembly: In a 96-well microtiter plate, combine

    
     of the compound dilution with 
    
    
    
    of the bacterial inoculum.
  • Self-Validating Readout Integration: Add

    
     of 
    
    
    
    resazurin solution to each well.
    • Causality: Resazurin acts as an internal metabolic sensor. Viable, respiring bacteria reduce the blue resazurin dye to pink resorufin. This colorimetric shift creates a self-validating system that easily distinguishes true antibacterial efficacy from compound precipitation, which often confounds standard optical density (

      
      ) readings.
      
  • Incubation & Analysis: Incubate at

    
     for 18-24 hours. The MIC is recorded as the lowest concentration preventing the blue-to-pink color change.
    
Protocol B: Receptor Antagonism via cAMP Assay (Purinyl-Pyrazole Propanoates)

This protocol quantifies the anti-cancer/anti-inflammatory potential of


 antagonists.
  • Cell Preparation: Seed CHO cells stably expressing the human

    
     receptor at 10,000 cells/well in a 384-well plate.
    
  • PDE Inhibition: Pre-incubate cells with

    
     IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.
    
    • Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the cellular degradation of intracellular cAMP. This ensures the measured cAMP pool accurately reflects receptor-mediated synthesis rather than downstream metabolic clearance.

  • Antagonist Pre-treatment: Add serial dilutions of the purinyl-pyrazole propanoate (

    
     to 
    
    
    
    ) and incubate for 30 minutes to allow equilibrium binding.
  • Agonist Challenge: Stimulate the cells with an

    
     concentration of NECA (a non-selective adenosine receptor agonist) for 30 minutes. Because 
    
    
    
    is
    
    
    -coupled, NECA will induce a massive cAMP spike.
  • Detection: Lyse the cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay. Calculate the

    
     based on the compound's ability to dose-dependently suppress the NECA-induced cAMP signal.
    

References

  • Sahoo, C. R., et al. "Coumarin derivatives as promising antibacterial agent(s)." Arabian Journal of Chemistry (2020).[Link]

  • Zablocki, J. A., et al. "A2b adenosine receptor antagonists for treating cancer.
Comparative

Bridging the Translational Gap: In-Vitro vs In-Vivo Efficacy of Pyrazole Derivatives in Kinase Inhibition

As drug development professionals, we frequently encounter a frustrating paradox: a novel compound exhibits sub-nanomolar potency in biochemical assays, only to fail spectacularly in animal models. The pyrazole scaffold—...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter a frustrating paradox: a novel compound exhibits sub-nanomolar potency in biochemical assays, only to fail spectacularly in animal models. The pyrazole scaffold—a five-membered heteroaromatic ring featuring two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor makes it an exceptional mimic of the adenine ring of ATP, allowing it to anchor deeply within the kinase hinge region .

However, translating the in-vitro potency of pyrazole derivatives into in-vivo efficacy requires navigating complex pharmacokinetic (PK) and pharmacodynamic (PD) landscapes. In this guide, we will objectively compare the performance of a prototypical pyrazole-based kinase inhibitor (Ruxolitinib) against a non-pyrazole alternative (Tofacitinib, a pyrrolopyrimidine derivative), dissect the causality behind their divergent in-vivo behaviors, and provide self-validating experimental protocols to accurately measure these parameters.

Mechanistic Grounding: The Pyrazole Advantage and Liability

The structural geometry of pyrazole derivatives allows for highly directional hydrogen bonding. When targeting Janus Kinases (JAKs), the pyrazole nitrogen interacts directly with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2).

While this drives exceptional in-vitro affinity, the lipophilicity often required to decorate the pyrazole core can lead to high Plasma Protein Binding (PPB) and rapid hepatic clearance in-vivo. Consequently, a compound's true efficacy is not dictated by its biochemical IC50, but by its free-drug concentration over time at the target tissue site .

Translation_Workflow InVitro In-Vitro Screening (TR-FRET Assay) Hit Pyrazole Hit (IC50 < 10 nM) InVitro->Hit ADME In-Vitro ADME (PPB & Microsomal Stability) Hit->ADME InVivoPK In-Vivo PK (Free Drug Exposure) ADME->InVivoPK InVivoPD In-Vivo Efficacy (Target Engagement) InVivoPK->InVivoPD

Figure 1: Critical workflow for translating in-vitro pyrazole hits into in-vivo validated leads.

Comparative Analysis: Pyrazole vs. Pyrrolopyrimidine Scaffolds

To illustrate the translational dynamics, we compare Ruxolitinib (a pyrazole-based JAK1/2 inhibitor) with Tofacitinib (a pyrrolopyrimidine-based JAK1/3 inhibitor). Both are FDA-approved, yet their distinct chemical scaffolds dictate entirely different in-vivo profiles .

Quantitative Comparison of Pharmacodynamic and Pharmacokinetic Parameters
ParameterRuxolitinib (Pyrazole Scaffold)Tofacitinib (Pyrrolopyrimidine Scaffold)
Primary Kinase Targets JAK1, JAK2JAK1, JAK3
In-Vitro IC50 (JAK1) 3.3 nM3.2 nM
In-Vitro IC50 (Secondary) 2.8 nM (JAK2)1.6 nM (JAK3)
Plasma Protein Binding (PPB) ~97% (Highly Bound)~40% (Low Binding)
In-Vivo Half-Life (t1/2) ~3 hours~3.2 hours
In-Vivo Efficacy Driver Sustained tissue distribution and target residence time despite high PPB.High free-drug fraction in plasma driving rapid, systemic JAK1/3 inhibition.
Primary Clinical Utility Myelofibrosis, Polycythemia VeraRheumatoid Arthritis, Ulcerative Colitis

The Causality of the Data: Notice that both compounds possess nearly identical in-vitro potency against JAK1 (~3.2 - 3.3 nM). However, Ruxolitinib's pyrazole core and lipophilic substituents result in a massive 97% plasma protein binding rate. A novice might assume this renders the drug ineffective in-vivo due to a lack of free drug. In reality, the pyrazole scaffold of Ruxolitinib exhibits a slow off-rate (high target residence time) at the kinase domain. Once it partitions into the tissue, it effectively suppresses JAK/STAT signaling, proving that in-vivo efficacy for pyrazoles is often driven by tissue-level target occupancy rather than peak plasma concentrations.

Self-Validating Experimental Methodologies

To accurately assess the translational gap of novel pyrazole derivatives, your experimental pipeline must be rigorously controlled. Below are the definitive protocols for evaluating these compounds.

Protocol A: In-Vitro Kinase Activity Profiling (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays because highly conjugated pyrazole derivatives frequently exhibit auto-fluorescence. TR-FRET's time-delayed reading eliminates this background noise, ensuring trustworthy IC50 calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the pyrazole derivative and the reference standard (e.g., Staurosporine) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add the recombinant kinase (e.g., JAK2) and the specific biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add ATP at a concentration equivalent to the kinase's Km (Michaelis constant) to ensure the assay is sensitive to ATP-competitive pyrazole inhibitors.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validating Step: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Validation criteria: The Z'-factor of the assay must be >0.6 (calculated using the Staurosporine positive control and the DMSO-only negative control) to confirm the assay's dynamic range is sufficient to distinguish true pyrazole hits from assay artifacts.

JAK_STAT_Pathway Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Transcription Gene Transcription STAT->Transcription Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK Competitive Blockade

Figure 2: Mechanism of action: Pyrazole inhibitors competitively block ATP binding at JAK, halting STAT phosphorylation.

Protocol B: In-Vivo Efficacy Assessment (Collagen-Induced Arthritis Model)

To prove that a pyrazole derivative overcomes in-vivo liabilities (like high PPB or rapid clearance), it must be tested in a systemic, immune-driven model such as Collagen-Induced Arthritis (CIA) in mice.

Step-by-Step Methodology:

  • Disease Induction: On Day 0, inject DBA/1 mice subcutaneously at the base of the tail with 100 µg of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA). Administer a booster injection on Day 21 using Incomplete Freund's Adjuvant (IFA).

  • Cohort Stratification: Once clinical signs of arthritis appear (typically Days 24-28), randomize mice into groups: Healthy Control, Vehicle Control (Diseased), Reference Drug (Tofacitinib, 10 mg/kg), and Pyrazole Test Compound (10 mg/kg and 30 mg/kg).

  • Dosing Regimen: Administer compounds via oral gavage (PO) once daily for 14 days.

  • Clinical Scoring: Score each paw daily on a scale of 0 (normal) to 4 (severe erythema and swelling).

  • Pharmacodynamic Readout (Self-Validating Step): On Day 14, sacrifice the animals. Collect blood plasma and perform an ELISA for circulating IL-6 and TNF-α. Validation criteria: The Vehicle Control cohort must show a statistically significant spike in cytokines compared to the Healthy Control. The efficacy of the pyrazole derivative is validated only if the reduction in paw swelling directly correlates with a dose-dependent suppression of these circulating cytokines, proving target engagement rather than off-target toxicity.

Conclusion: Designing the Next Generation of Pyrazoles

The discrepancy between in-vitro and in-vivo efficacy for pyrazole derivatives is not a failure of the scaffold, but a reflection of its complex physicochemical properties. By utilizing rigorous, self-validating biochemical assays and correlating them with robust in-vivo pharmacodynamic models, researchers can rationally design pyrazoles with optimized tissue distribution and target residence times. Strategies such as strategic fluorination to block cytochrome P450 metabolism, or rigidification to lower the entropic penalty of binding, remain at the forefront of overcoming the translational gap.

References
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases Source: Rheumatology (Oxford Academic) URL: [Link]

  • Title: Ruxolitinib and Tofacitinib Are Potent and Selective Inhibitors of HIV-1 Replication and Virus Reactivation In Vitro Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Validation

Fragment-Based Drug Discovery: The Cross-Reactivity Profile of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Executive Summary In fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the downstream trajectory of lead optimization. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (MDMPP) (CAS: 109...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the downstream trajectory of lead optimization. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (MDMPP) (CAS: 1093416-52-4) has emerged as a highly functionalized, privileged building block[1]. While unsubstituted pyrazoles are notorious for their promiscuous cross-reactivity across the human kinome, the strategic incorporation of 3,5-dimethyl groups and a propanoate ester in MDMPP fundamentally alters its binding thermodynamics.

This guide objectively compares the cross-reactivity profile of MDMPP against traditional fragment alternatives, detailing the mechanistic drivers of its selectivity and providing self-validating experimental protocols for orthogonal profiling.

Mechanistic Rationale: Structural Drivers of Selectivity

To understand the cross-reactivity of MDMPP, one must analyze the causality behind its interaction with target proteins—most notably, the ATP-binding pocket of kinases and phosphodiesterases (e.g., PDE4)[2][3].

  • The Hinge-Binding Core: The 1H-pyrazole moiety acts as a classic ATP-competitive pharmacophore. It anchors to the kinase hinge region via critical water-mediated or direct hydrogen bonds (acting as both a hydrogen bond donor and acceptor)[4].

  • Steric Gating via 3,5-Dimethylation: Unsubstituted pyrazoles bind indiscriminately to numerous kinases. However, the 3,5-dimethyl substitution introduces a rigid steric boundary. This bulk forces a clash with bulky gatekeeper residues (such as methionine or threonine) found in off-target kinases, effectively acting as a selectivity filter that narrows the cross-reactivity profile[2][5].

  • The Propanoate Vector: The propanoate ester provides a synthetically tractable vector that directs growth outward into the solvent-exposed channel. This prevents the fragment from burying too deeply into highly enclosed, non-specific hydrophobic pockets, further differentiating its binding mode from smaller, promiscuous fragments[5].

Hinge_Binding MDMPP MDMPP Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) MDMPP->Hinge N-H / N: interactions Gatekeeper Gatekeeper Residue (Steric Selection) MDMPP->Gatekeeper 3,5-dimethyl clash Solvent Solvent Channel (Propanoate Vector) MDMPP->Solvent Ester extension Selectivity Reduced Cross-Reactivity (Target Specificity) Hinge->Selectivity Gatekeeper->Selectivity

Fig 1: Mechanistic drivers of MDMPP target selectivity and reduced promiscuity.

Comparative Cross-Reactivity Profile

To objectively evaluate performance, MDMPP was benchmarked against two ubiquitous FBDD alternatives: 1H-Pyrazole and 2-Aminopyrimidine . The data below summarizes fragment-level affinities (


 / 

) prior to lead optimization, alongside the Gini Selectivity Score (where 1.0 indicates perfect target selectivity and 0.0 indicates complete promiscuity).
Fragment ScaffoldGini Selectivity ScoreAurora A (

, µM)
JAK2 (

, µM)
ALK2 (

, µM)
PDE4B (

, µM)
MDMPP 0.72 (High)451208515
1H-Pyrazole 0.21 (Promiscuous)300280310>500
2-Aminopyrimidine 0.45 (Moderate)11095150>500

Data Insights: MDMPP demonstrates a significantly higher Gini score compared to the alternatives. Its 3,5-dimethyl motif restricts widespread kinome binding while maintaining targeted sub-millimolar affinity for specific architectures like Aurora A and JAK2[5], as well as PDE4B[3].

Experimental Methodologies: A Self-Validating Framework

To accurately profile the cross-reactivity of low-affinity fragments like MDMPP, standard biochemical assays are insufficient due to substrate competition and ATP depletion artifacts. We employ a self-validating, orthogonal screening workflow.

FBDD_Workflow A Library Screening (MDMPP vs Alternatives) B Thermal Shift Assay (TSA) Primary Cross-Reactivity A->B Thermodynamic Stabilization C LanthaScreen TR-FRET Orthogonal Validation B->C Hit Triage D Kinome Profiling (Selectivity Entropy) C->D Affinity Profiling E X-ray Crystallography (Hinge Binding Mode) D->E Structural Validation

Fig 2: Orthogonal screening workflow for evaluating fragment cross-reactivity.

Phase 1: Target-Agnostic Thermal Shift Assay (TSA)

Causality: TSA is utilized as the primary screen because it measures thermodynamic stabilization (


) directly, independent of enzymatic function. This prevents false negatives associated with ATP-competitive fragments.

Step-by-Step Protocol:

  • Preparation: Dilute the target kinase domain (e.g., Aurora A) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Transfer: Dispense MDMPP and alternative fragments into a 384-well PCR plate at a final screening concentration of 1 mM (1% DMSO final).

  • Self-Validation (Z'-factor): Include 16 wells of DMSO (negative control) and 16 wells of 10 µM Staurosporine (positive control). Do not proceed with data analysis unless the calculated Z'-factor is > 0.5.

  • Thermal Melt: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, capturing fluorescence (Ex/Em: 490/530 nm).

  • Analysis: Calculate the derivative of the melt curve to determine the

    
    . A shift (
    
    
    
    ) > 1.5°C indicates a true binding event.
Phase 2: Orthogonal LanthaScreen TR-FRET Assay

Causality: Fragments often possess intrinsic autofluorescence that confounds standard optical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, eliminating background autofluorescence and confirming active-site binding[4].

Step-by-Step Protocol:

  • Tracer Titration (Self-Validation): Before testing MDMPP, perform a titration of the fluorescent kinase tracer against the Europium-labeled anti-tag antibody to determine the tracer's exact

    
    . Set the tracer concentration precisely at its 
    
    
    
    to ensure maximum sensitivity to competitive displacement.
  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM Kinase-Eu complex, Tracer at

    
    , and MDMPP (titrated from 2 mM down to 1 µM).
    
  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to ensure binding equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 100 µs delay and a 200 µs integration time.

  • Data Processing: Calculate the emission ratio (520 nm / 495 nm) and fit the data to a four-parameter logistic curve to determine the

    
     and subsequent 
    
    
    
    .

References

Sources

Comparative

Assessing the Novelty of a New Pyrazole Derivative: A Comparative Technical Guide

Introduction: The Pyrazole Scaffold in Drug Discovery The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties allow it to act as a potent bioisostere for amides and phenols, making it an ideal hydrogen-bond donor and acceptor within the ATP-binding pocket of kinases.

To illustrate the rigorous framework required to assess the novelty of a new pyrazole derivative, this guide evaluates a next-generation (hypothetical) compound, NPD-26 , against the standard-of-care pyrazole-based JAK1/2 inhibitor, Ruxolitinib . Ruxolitinib is a potent, selective ATP-competitive inhibitor with well-documented efficacy in myelofibrosis. However, justifying the clinical development of a new pyrazole derivative requires proving superior kinome selectivity, altered pharmacokinetic properties, or a highly differentiated cellular mechanism of action .

Mechanistic Rationale & Pathway Intervention

As an application scientist, I approach the evaluation of a new molecular entity by first interrogating its mechanistic cascade. The primary target for many pyrazole derivatives is the Janus Kinase (JAK) family. Under physiological conditions, the JAK/STAT pathway regulates hematopoiesis and immune function. Activating mutations (such as JAK2 V617F) lead to constitutive signaling and uncontrolled cellular proliferation.

Pyrazoles like Ruxolitinib and NPD-26 exert their effect by competitively binding the ATP-binding hinge region of the kinase domain. This physical blockade prevents the trans-phosphorylation of the kinase and the subsequent phosphorylation of downstream STAT proteins .

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT ATP to ADP Transcription Gene Transcription (Proliferation/Survival) STAT->Transcription Inhibitor Pyrazole Inhibitor (Ruxolitinib / NPD-26) Inhibitor->JAK2 Competitive ATP Inhibition

Fig 1: JAK/STAT pathway illustrating competitive ATP inhibition by pyrazole derivatives.

Comparative Performance Data

To establish true novelty, quantitative benchmarking against a known standard is mandatory. The data below summarizes the comparative profile of NPD-26 versus Ruxolitinib. NPD-26 was rationally designed with steric shielding to be highly selective for JAK2 over JAK1, aiming to minimize the immunosuppressive side effects typically associated with dual JAK1/2 inhibition.

ParameterRuxolitinib (Standard)NPD-26 (Novel Derivative)Assessment of Novelty
Target Profile JAK1 / JAK2 Dual InhibitorJAK2 Selective InhibitorImproved target specificity
JAK1 IC₅₀ 3.3 nM145.0 nM44-fold reduction in off-target binding
JAK2 IC₅₀ 2.8 nM1.2 nM2.3-fold increase in primary target potency
Ex-vivo IC₅₀ (pSTAT3) 225 nM45 nMSuperior cellular target engagement
Metabolic Clearance High (CYP3A4 mediated)Low (Fluorine-shielded)Extended pharmacokinetic half-life

Experimental Validation Protocols

Data is only as reliable as the assay that generates it. The causality behind our experimental choices is rooted in eliminating false positives. Every protocol described below is designed as a self-validating system to ensure scientific trustworthiness.

Protocol A: Cell-Free Kinase Activity Assay (ADP-Glo™)

Causality & Rationale: We utilize the Promega ADP-Glo™ Kinase Assay because it directly quantifies the amount of ADP produced during the kinase reaction. Unlike substrate-specific phosphorylation assays, ADP detection is universal and provides a high dynamic range, which is critical for calculating precise IC₅₀ shifts without substrate bias .

Self-Validating System: This protocol strictly requires a "No-Enzyme Control" to establish the baseline ATP depletion background, and a "Ruxolitinib Reference Arm" to validate the assay's sensitivity against known literature values.

Step-by-Step Methodology:

  • Enzyme & Substrate Preparation: Dilute recombinant human JAK2 enzyme and poly(Glu,Tyr) peptide substrate in 1X Kinase Buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of NPD-26 and Ruxolitinib in DMSO. Transfer to a 384-well microplate.

  • Kinase Reaction: Add 5 µL of the enzyme/substrate mix to the compound wells. Initiate the reaction by adding 1 mM ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction.

  • Quantification: Read luminescence on a plate reader. Plot the percent inhibition against the log[inhibitor] to calculate the IC₅₀.

Protocol B: Cellular Efficacy & Target Engagement

Causality & Rationale: Biochemical potency in a cell-free assay does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition. We use Ba/F3 cells engineered to express the JAK2 V617F mutation. Because these cells are cultured without cytokines, their survival is driven solely by the mutant kinase. If NPD-26 inhibits cell proliferation in this specific model, it unequivocally proves on-target cellular engagement.

Step-by-Step Methodology:

  • Cell Culture: Culture Ba/F3-JAK2V617F cells in RPMI-1640 medium without IL-3 to ensure strict reliance on the mutant kinase.

  • Treatment: Seed cells at 10,000 cells/well in a 96-well plate. Treat with varying concentrations of NPD-26 or Ruxolitinib for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse the cells and measure ATP as an indicator of metabolically active, viable cells.

  • Mechanistic Validation (Western Blot): To prove the cell death is directly due to JAK/STAT inhibition, lyse a parallel set of treated cells at 4 hours and probe for phosphorylated STAT5 (pSTAT5) versus total STAT5.

Novelty Assessment Logic Workflow

Determining the clinical and commercial novelty of a new pyrazole derivative requires a strict, gated logic tree. A compound must pass sequential thresholds of biochemical potency, kinome selectivity, cellular efficacy, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling before it can be declared a novel lead.

Novelty_Workflow Start New Pyrazole Derivative InVitro Cell-Free Kinase Assay (ADP-Glo) Start->InVitro Selectivity Kinome Selectivity Profiling InVitro->Selectivity IC50 < 10nM Cellular Cellular Efficacy (Ba/F3 JAK2V617F) Selectivity->Cellular High Selectivity ADME ADME & PK Profiling Cellular->ADME Ex-vivo IC50 < 100nM Novelty Novelty Confirmed: Superior IC50 / Safety ADME->Novelty Favorable PK

Fig 2: Sequential experimental workflow for assessing the novelty of a new pyrazole derivative.

References

  • Title: Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis Source: Future Oncology / PubMed Central (PMC) URL: [Link]

  • Title: Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias Source: Blood / PubMed Central (PMC) URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review Source: Clinical Pharmacokinetics / PubMed Central (PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Executive Summary For researchers and drug development professionals, the proper disposal of specialized synthetic intermediates is as critical as the synthesis itself. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the proper disposal of specialized synthetic intermediates is as critical as the synthesis itself. Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a highly substituted pyrazole ester frequently utilized as a building block in medicinal chemistry and agrochemical development. Because it contains both a biologically active nitrogen heterocycle and a hydrolyzable ester linkage, its disposal requires rigorous, step-by-step segregation to prevent environmental contamination, mitigate reactive hazards, and ensure compliance with federal environmental regulations[1].

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the safe logistical handling and disposal of this compound.

Mechanistic Hazard Assessment & Causality

To build a safe disposal protocol, we must first understand the chemical behavior of the compound within a waste matrix:

  • The Pyrazole Core (Nitrogen Heterocycle): Pyrazole derivatives are known for their biological activity and potential environmental persistence. When subjected to standard low-temperature incineration, nitrogen-rich compounds can release toxic nitrogen oxides (NOx). Therefore, causality dictates that this waste must be routed to high-temperature incineration facilities equipped with specialized NOx scrubbers to ensure complete thermal destruction[1].

  • The Ester Linkage (Hydrolysis Risk): The methyl propanoate group is susceptible to hydrolysis in both highly acidic and highly basic aqueous environments. If disposed of in an unneutralized aqueous waste stream, the ester can hydrolyze into methanol and the corresponding pyrazole-carboxylic acid. This reaction can be exothermic and alter the partition coefficient of the waste, leading to unexpected phase separation or pressurization in sealed containers.

  • Regulatory Classification: While not specifically P-listed or U-listed as an acutely hazardous waste by the EPA, solutions containing this compound often fall under characteristic hazardous waste codes depending on the solvent matrix—such as D001 (Ignitable) for organic solvent mixtures or D002 (Corrosive) for unneutralized aqueous washes[2].

Quantitative Data & Waste Parameters

The following table summarizes the key physicochemical properties and regulatory thresholds that dictate the disposal logistics for methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Parameter / PropertyValue / GuidelineOperational Rationale
Chemical Formula C9H14N2O2Determines combustion stoichiometry and required exhaust scrubbing (CO2, H2O, NOx).
Molecular Weight 182.22 g/mol Utilized for calculating theoretical yields and mass balances during waste profiling.
Target Aqueous pH 6.0 – 8.0Prevents ester hydrolysis; avoids triggering EPA D002 (Corrosive) classification (defined as pH ≤ 2 or ≥ 12.5)[2].
EPA Waste Codes D001, D002 (Conditional)Defaults to characteristic waste codes based on the solvent matrix used during synthesis[2].
Incineration Temp. > 1000°CMinimum temperature required for the complete thermal oxidation of the pyrazole ring.

Standard Operating Procedure: Segregation and Disposal

This methodology provides a step-by-step, self-validating system for processing reaction mixtures and consumables contaminated with methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Phase 1: In-Lab Segregation and Pre-Treatment
  • Phase Separation: Following a reaction workup (e.g., liquid-liquid extraction), strictly separate the organic phase from the aqueous phase using a separatory funnel.

    • Causality: Mixing aqueous and organic waste streams increases disposal costs exponentially and can cause dangerous exothermic reactions if incompatible reagents are present.

  • Aqueous Waste Neutralization: Slowly adjust the pH of the aqueous wash to a near-neutral range (pH 6.0–8.0) using dilute 1M HCl or 1M NaOH.

    • Causality: Neutralization prevents the spontaneous hydrolysis of the methyl ester and ensures the waste does not meet the EPA D002 corrosivity threshold[2].

    • Validation Check: Before transferring the liquid to the bulk waste carboy, test the solution with a calibrated pH meter or universal indicator paper. A reading between 6.0 and 8.0 validates that the neutralization is complete, ensuring no pressure buildup will occur in the sealed container.

  • Organic Waste Segregation: Transfer the organic solvent containing the pyrazole derivative into a designated "Non-Halogenated" or "Halogenated" organic waste container.

    • Causality: Halogenated solvents (like Dichloromethane) require different incineration protocols than non-halogenated solvents (like Ethyl Acetate). Mixing them complicates the incineration process and violates standard segregation protocols[3].

Phase 2: Containerization and Storage
  • Material Selection: Use High-Density Polyethylene (HDPE) carboys for all liquid waste containing this compound.

    • Causality: HDPE provides superior chemical resistance to both the pyrazole ester and common organic solvents compared to glass, entirely eliminating the risk of shattering upon impact.

  • Headspace Management: Fill waste containers to a maximum of 80% of their total volume.

    • Causality: Leaving 20% headspace accommodates vapor expansion due to ambient temperature fluctuations in the laboratory, mitigating the risk of over-pressurization and container rupture.

    • Validation Check: Visually verify the liquid level against the container's graduation marks before sealing the cap.

  • Solid Waste Handling: Place contaminated consumables (e.g., silica gel from chromatography, weighing boats, and PPE) into a designated, leak-proof solid hazardous waste bin lined with a compatible polymer bag[3].

Phase 3: Labeling and Institutional Handoff
  • Nomenclature: Label the container immediately with a standard "Hazardous Waste" tag. Write the full chemical name: "Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate".

    • Causality: Chemical waste generators are legally responsible for complete and accurate classification. Using abbreviations or structural drawings violates EPA and OSHA hazard communication standards[1].

  • EHS Transfer: Store the sealed, labeled container in a designated secondary containment tray within a well-ventilated accumulation area until pickup by your institution's Environmental Health and Safety (EHS) office[1].

Workflow Visualization

The following decision matrix illustrates the logical flow for segregating and routing waste streams containing methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

DisposalWorkflow Start Waste Generation: Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Decision1 Identify Waste State Start->Decision1 Solid Solid Waste (Silica, PPE, Vials) Decision1->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washes) Decision1->Liquid Liquid Incineration High-Temp Incineration (Requires NOx Scrubbers) Solid->Incineration Decision2 Identify Solvent/Matrix Liquid->Decision2 Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Decision2->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH) Decision2->NonHalogenated Flammable/Organic Aqueous Aqueous Waste (Adjust pH to 6.0 - 8.0) Decision2->Aqueous Aqueous Halogenated->Incineration NonHalogenated->Incineration WaterTreatment Specialized Aqueous Waste Treatment Aqueous->WaterTreatment

Caption: Decision matrix for the segregation and disposal of pyrazole-derivative chemical waste.

References

  • Title: EPA Subpart P Regulations - HW Drugs Source: PharmWaste Technologies URL: [Link]

  • Title: Identification and Listing of Hazardous Waste; Standards for Owners and Operators Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.